4-(4-Propylphenyl)cyclohexan-1-ol
Description
BenchChem offers high-quality 4-(4-Propylphenyl)cyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Propylphenyl)cyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-propylphenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-7,14-16H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJONNRIQBEPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604522 | |
| Record name | 4-(4-Propylphenyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85348-32-9 | |
| Record name | 4-(4-Propylphenyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Propylphenyl)cyclohexan-1-ol: Chemical Properties, Structure, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Propylphenyl)cyclohexan-1-ol is a bicyclic organic compound featuring a cyclohexane ring and a propyl-substituted phenyl group. This unique structural arrangement, combining a flexible saturated ring with a rigid aromatic moiety, makes it a molecule of significant interest in materials science and medicinal chemistry. The presence of both hydrophobic (propylphenyl and cyclohexyl) and hydrophilic (hydroxyl) groups imparts amphiphilic character, suggesting potential applications in the formulation of liquid crystals and as a key intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, a detailed synthetic protocol, and discusses its potential applications.
Chemical Structure and Stereoisomerism
The fundamental structure of 4-(4-Propylphenyl)cyclohexan-1-ol consists of a cyclohexane ring substituted at the 1-position with a hydroxyl group and at the 4-position with a 4-propylphenyl group. The connectivity of these groups gives rise to stereoisomerism, specifically cis and trans isomers, which relate to the relative orientation of the hydroxyl and propylphenyl groups with respect to the plane of the cyclohexane ring.
The stereochemistry of the cyclohexyl ring is a critical factor, as the cis and trans isomers can exhibit different physical properties and biological activities. The trans isomer, with the bulky propylphenyl group in the equatorial position to minimize steric hindrance, is generally the more thermodynamically stable conformation.
Molecular Structure of 4-(4-Propylphenyl)cyclohexan-1-ol
Caption: 2D representation of 4-(4-Propylphenyl)cyclohexan-1-ol.
Physicochemical and Spectroscopic Properties
While experimental data for 4-(4-Propylphenyl)cyclohexan-1-ol is not widely available in the public domain, its properties can be predicted based on its structure and data from analogous compounds such as 4-propylcyclohexan-1-ol and 4-phenylcyclohexanol.
| Property | Predicted Value | Reference/Basis for Prediction |
| Molecular Formula | C₁₅H₂₂O | Based on chemical structure |
| Molecular Weight | 218.34 g/mol | Based on chemical structure |
| Appearance | White to off-white solid | Analogy with similar bicyclic alcohols |
| Melting Point | Estimated 70-90 °C | Interpolated from 4-phenylcyclohexanol (~72°C) and considering the effect of the propyl group.[1] |
| Boiling Point | Estimated >300 °C at 760 mmHg | Extrapolated from the boiling point of 4-propylcyclohexan-1-ol (~209-210 °C) and considering the larger phenyl group.[2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane), sparingly soluble in water. | Based on the presence of a large hydrophobic moiety and a polar hydroxyl group.[2] |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the propylphenyl group (typically in the range of 7.0-7.3 ppm), the protons of the cyclohexane ring (broad multiplets between 1.0-2.5 ppm), the methine proton attached to the hydroxyl group (a distinct multiplet around 3.5-4.0 ppm), and the aliphatic protons of the propyl group (a triplet for the methyl group around 0.9 ppm, a sextet for the adjacent methylene group, and a triplet for the benzylic methylene group).
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (120-150 ppm), the carbon bearing the hydroxyl group (65-75 ppm), the aliphatic carbons of the cyclohexane ring (20-45 ppm), and the carbons of the propyl group (10-40 ppm).
-
IR Spectroscopy: The infrared spectrum is predicted to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 2850-3100 cm⁻¹. Characteristic C=C stretching bands for the aromatic ring are expected in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry: The electron ionization mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 218. Subsequent fragmentation may involve the loss of a water molecule (M-18), and cleavage of the propyl group or fragmentation of the cyclohexane ring.
Synthesis of 4-(4-Propylphenyl)cyclohexan-1-ol
A plausible and efficient synthetic route to obtain a cis-trans mixture of 4-(4'-propylcyclohexyl)cyclohexanol involves a multi-step process starting from biphenyl, as outlined in a patented method for analogous compounds.[3] This approach leverages Friedel-Crafts reactions to build the core structure, followed by reduction and hydrogenation steps.
Synthetic Workflow
Caption: Proposed synthetic pathway for 4-(4-Propylphenyl)cyclohexan-1-ol.
Step-by-Step Experimental Protocol (Adapted from a general method[3])
Step 1: Friedel-Crafts Acylation of Biphenyl
-
To a stirred solution of biphenyl in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Cool the mixture to 0 °C.
-
Slowly add propionyl chloride dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-propionylbiphenyl.
Step 2: Friedel-Crafts Alkylation
-
Dissolve the 4-propionylbiphenyl in an appropriate solvent (e.g., dichloromethane) and add a Lewis acid catalyst (e.g., AlCl₃) at 0 °C.
-
Slowly add cyclohexene to the mixture.
-
Stir the reaction at room temperature for several hours.
-
Work up the reaction as described in Step 1 to obtain 4-(4'-propionylphenyl)cyclohexylbenzene.
Step 3: Reduction of the Ketone
-
Dissolve the product from Step 2 in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, for example, sodium borohydride (NaBH₄), in portions at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and evaporate the solvent to yield 4-(4'-(1-hydroxypropyl)phenyl)cyclohexylbenzene.
Step 4: Oxidation and Acidification
-
The alcohol from the previous step can be oxidized to the corresponding phenol through various methods, which may involve intermediate steps not detailed in the general patent description. This is a complex transformation that requires specific reagents and conditions.
Step 5: Catalytic Hydrogenation
-
Dissolve the resulting 4-(4'-propylphenyl)phenol in a suitable solvent (e.g., ethanol).
-
Add a hydrogenation catalyst, such as Raney nickel.
-
Subject the mixture to a hydrogen atmosphere (typically 2-10 MPa) in a high-pressure reactor at an elevated temperature (50-150 °C).
-
After the reaction is complete, cool the reactor, filter off the catalyst, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to afford 4-(4-propylphenyl)cyclohexan-1-ol as a mixture of cis and trans isomers.
Potential Applications
The unique molecular structure of 4-(4-Propylphenyl)cyclohexan-1-ol makes it a promising candidate for several applications, particularly in the field of liquid crystals.
Liquid Crystal Formulations
The incorporation of a 4-(4-propylphenyl)cyclohexyl moiety is a known strategy in the design of liquid crystal molecules. The rigid phenyl group contributes to the mesogenic character, while the flexible cyclohexyl and propyl groups can influence the clearing point and viscosity of the liquid crystal phase. The hydroxyl group provides a site for further chemical modification, allowing for the attachment of other mesogenic units or terminal groups to fine-tune the liquid crystalline properties. Compounds with similar structures are known to be components of nematic liquid crystal mixtures used in display technologies.
Synthetic Intermediate
As a functionalized bicyclic alcohol, this compound can serve as a versatile building block in organic synthesis. The hydroxyl group can be readily converted into other functional groups or used as a point of attachment for more complex molecular scaffolds. This makes it a valuable intermediate for the synthesis of novel pharmaceutical compounds and other advanced materials where a 4-(4-propylphenyl)cyclohexyl core is desired.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-(4-Propylphenyl)cyclohexan-1-ol. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a reputable supplier.
Conclusion
4-(4-Propylphenyl)cyclohexan-1-ol is a molecule with significant potential in materials science and synthetic chemistry. Its combination of rigid and flexible structural elements, along with a reactive hydroxyl group, makes it an attractive component for the design of novel liquid crystals and a useful intermediate for the synthesis of complex organic molecules. The synthetic pathway outlined in this guide provides a viable route to access this compound, paving the way for further research into its properties and applications. As more experimental data becomes available, a more complete understanding of this promising molecule will undoubtedly emerge.
References
- Wiley-VCH.
-
MDPI. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. [Link]
- The Royal Society of Chemistry.
-
ChemBK. 4-propylcyclohexan-1-ol. [Link]
-
ResearchGate. A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. [Link]
-
PrepChem.com. Synthesis of 1-(trans-4-propylcyclohexyl)-4-propylcyclohexanol. [Link]
-
PubChem - National Institutes of Health. 4-Propylcyclohexanol. [Link]
-
NIST. Cyclohexanol, 4-phenyl-. [Link]
- Google Patents. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol.
-
PubChem - National Institutes of Health. 4-Propylphenol. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. [Link]
Sources
Mesogenic Properties of Phenylcyclohexanol Derivatives: A Technical Guide to Molecular Architecture and Phase Behavior
The following guide is structured as an advanced technical whitepaper designed for researchers and drug development professionals. It synthesizes material science principles (liquid crystals) with medicinal chemistry applications (bioisosteres), adhering to the requested "Senior Application Scientist" persona.
Executive Summary
The phenylcyclohexyl moiety is a privileged scaffold in both soft matter physics and medicinal chemistry. While often overshadowed by its hydrocarbon parent (phenylcyclohexane, PCH), phenylcyclohexanol —specifically its trans-isomer—serves as a versatile "mesogenic anchor." This guide explores the engineering of phenylcyclohexanol derivatives to induce liquid crystalline (LC) phases. We examine two primary mechanisms: covalent derivatization (esterification) to extend the rigid core, and supramolecular assembly via hydrogen bonding. Furthermore, we bridge the gap to drug development, analyzing how the same structural rigidity that drives mesophase formation enhances bioavailability and receptor binding in pharmaceutical analogs.
Molecular Architecture: The Conformation Gate
The mesogenic potential of phenylcyclohexanol derivatives is strictly governed by stereochemistry. The cyclohexane ring acts as a conformational switch.
The Trans vs. Cis Imperative
For a molecule to exhibit liquid crystallinity (mesomorphism), it must possess a high aspect ratio (length-to-width) and structural rigidity.
-
The Trans-Isomer: The phenyl group at position 4 and the hydroxyl (or derivative) group at position 1 occupy equatorial positions. This creates a linear, rod-like (calamitic) geometry essential for the nematic or smectic packing.[1]
-
The Cis-Isomer: One substituent is forced into an axial position, introducing a "kink" in the molecular axis. This bent shape disrupts the anisotropic packing required for LC phases, typically resulting in isotropic liquids or simple crystals.
Visualizing the Mesogenic Switch
The following diagram illustrates the conformational logic that dictates the synthesis strategy.
Figure 1: Conformational logic dictating mesogenicity. Only the trans-isomer supports the linearity required for liquid crystalline phases.
Synthetic Methodologies for Mesogenic Derivatives
To transform the "latent" mesogenicity of trans-4-phenylcyclohexanol into an active liquid crystal, we must extend the rigid core. The hydroxyl group serves as the nucleophilic handle.
Protocol: Synthesis of trans-4-Phenylcyclohexyl 4-Alkoxybenzoates
This protocol describes the synthesis of a classic calamitic ester. The resulting three-ring system (Phenyl-Cyclohexane-Ester-Phenyl) is a robust mesogen.
Reagents:
-
trans-4-Phenylcyclohexanol (1.0 eq)
-
4-Alkoxybenzoyl chloride (1.1 eq) (e.g., 4-hexyloxybenzoyl chloride)
-
Pyridine (Solvent/Base) or Triethylamine/DCM
-
DMAP (Catalyst, 10 mol%)
Step-by-Step Workflow:
-
Preparation: Dissolve trans-4-phenylcyclohexanol in anhydrous pyridine under nitrogen atmosphere.
-
Addition: Add 4-alkoxybenzoyl chloride dropwise at 0°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The formation of a pyridinium salt precipitate indicates progress.
-
Quenching: Pour the reaction mixture into ice-cold dilute HCl (to neutralize pyridine and solubilize salts).
-
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with NaHCO₃ (sat.) and Brine.
-
Purification (Critical): Recrystallize from Ethanol/Hexane. Note: Column chromatography may be required if cis impurities were present in the starting material, as they form non-mesogenic esters that depress the clearing point.
Synthesis Logic Diagram
Figure 2: Synthetic pathway for converting the alcohol scaffold into a liquid crystalline ester.
Mesogenic Properties & Characterization
The derivatives of phenylcyclohexanol typically exhibit nematic (N) and smectic (Sm) phases. The cyclohexane ring provides "conformational stiffness" without the high polarizability of a benzene ring, often resulting in lower melting points and lower viscosity compared to their biphenyl analogs.
Phase Behavior Data
The table below summarizes the phase behavior of representative phenylcyclohexyl derivatives. Note the influence of the "tail" length (alkoxy chain) on the phase type.[2]
| Compound Class | Derivative Type | Terminal Chain (n) | Phase Sequence (°C) | Key Observation |
| Ester | 4-Phenylcyclohexyl 4-ethoxybenzoate | n=2 | Cr 88 N 145 I | Enantiotropic Nematic |
| Ester | 4-Phenylcyclohexyl 4-hexyloxybenzoate | n=6 | Cr 65 SmA 82 N 138 I | Smectic A emergence |
| Isothiocyanate | 4-(trans-4-propylcyclohexyl)isothiocyanatobenzene | n=3 | Cr 42 N 68 I | Low melting, wide N range [1] |
| Supramolecular | 4-Phenylcyclohexanol : Alkoxybenzoic Acid | Complex | Cr -> SmA -> I | H-bonded dimer mesogen [2] |
Legend: Cr = Crystalline, SmA = Smectic A, N = Nematic, I = Isotropic. Temperatures are approximate representatives of the class.
Supramolecular Liquid Crystals
A unique property of phenylcyclohexanol is its ability to form supramolecular mesogens via hydrogen bonding.
-
Mechanism: The hydroxyl group of 4-phenylcyclohexanol acts as a proton donor/acceptor. When mixed with a complementary molecule (e.g., 4-alkoxybenzoic acid or a pyridine derivative), they form a hydrogen-bonded dimer.
-
Result: Two non-mesogenic or weakly mesogenic units self-assemble into a linear, three-ring complex that exhibits stable LC phases. This is a reversible, dynamic system often used in responsive materials.
Intersection with Drug Development[3]
For the pharmaceutical audience, the "mesogenic" properties of phenylcyclohexanol derivatives translate directly to pharmacokinetic (PK) and pharmacodynamic (PD) parameters.
Bioisosterism and Rigidity
The trans-phenylcyclohexyl core is a bioisostere for the biphenyl moiety found in many drugs.
-
Lipophilicity (LogP): The cyclohexane ring increases lipophilicity (enhancing membrane permeability) compared to a phenyl ring, without the metabolic liability of aromatic hydroxylation.
-
Receptor Fitting: The rigid, rod-like geometry that drives liquid crystal packing also locks the molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor pocket.
Case Study: Mitofusin Activators & Tramadol
-
Mitofusin Activators: Recent research [3] utilizes the phenylcyclohexyl scaffold to create rigid linkers that activate mitochondrial fusion proteins. The trans-geometry is critical for biological activity, mirroring the requirement for mesophase formation.
-
Tramadol Analogs: The metabolism of tramadol involves phenylcyclohexanol derivatives. Understanding the stereoselective binding (cis vs trans) is crucial for efficacy and toxicity profiling.
References
-
Dabrowski, R., et al. "Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes." ResearchGate.[3] Available at: [Link]
-
Kato, T., et al. "Hydrogen Bonding for Supramolecular Liquid Crystals." University of Tokyo. Available at: [Link]
-
Dorn, G.W., et al. "Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators." Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. "4-Phenylcyclohexanol Compound Summary." National Library of Medicine. Available at: [Link]
-
MDPI. "Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene." Polymers.[4][5][6] Available at: [Link]
Sources
- 1. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. 2-Phenylcyclohexanol | C12H16O | CID 15046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Supramolecular and Structural Role of 4-(4-Propylphenyl)cyclohexan-1-ol in Nematic Phase Formation
This guide explores the structural and functional role of 4-(4-Propylphenyl)cyclohexan-1-ol in the formation and stabilization of nematic liquid crystalline phases. It focuses on the molecular geometry, supramolecular assembly via hydrogen bonding, and its critical function as a precursor for low-viscosity Phenylcyclohexane (PCH) mesogens.
Executive Summary
4-(4-Propylphenyl)cyclohexan-1-ol (PPCH-OH) represents a critical structural motif in the design of calamitic (rod-like) liquid crystals. While often utilized as a synthetic intermediate for Phenylcyclohexane (PCH) derivatives—a class of liquid crystals renowned for their low viscosity and high stability in Active Matrix (AM-LCD) displays—the alcohol itself exhibits unique mesogenic behavior.
Its role in nematic phase formation is threefold:
-
Geometric Stabilization: The trans-isomer provides the necessary linearity and aspect ratio for anisotropic packing.
-
Supramolecular Assembly: Intermolecular hydrogen bonding allows the formation of "virtual" dimers, effectively doubling the core length and inducing nematic or smectic phases not present in the monomer.
-
Precursor Utility: It serves as the scaffold for synthesizing low-birefringence, low-viscosity mesogens essential for high-speed switching.
Molecular Architecture & Phase Behavior[1][2]
The ability of PPCH-OH to support a nematic phase is strictly governed by its stereochemistry and supramolecular interactions.
Stereochemical Control: Trans vs. Cis
Only the trans-1,4-disubstituted cyclohexane ring supports the formation of liquid crystalline phases.
-
Trans-Isomer: The phenyl group (at C4) and the hydroxyl group (at C1) occupy equatorial positions. This configuration extends the molecular long axis, maximizing the aspect ratio (
) and favoring the parallel alignment required for the nematic phase. -
Cis-Isomer: One substituent is axial, creating a "bent" or "kinked" geometry. This disrupts the packing order, destabilizing the mesophase and significantly lowering the clearing point (
).
Supramolecular Dimerization
Unlike its ester or ether derivatives, PPCH-OH possesses a terminal hydroxyl group capable of strong hydrogen bonding. In the bulk phase, these molecules form linear hydrogen-bonded dimers .
-
Monomer: ~12 Å length (insufficient for stable high-temperature nematic phase).
-
Dimer: ~24 Å length (comparable to 4-ring mesogens).
This dimerization effectively creates a "supramolecular mesogen" with a rigid central core and flexible propyl tails, significantly enhancing the thermal stability of the nematic phase.
Visualizing the Mechanism
The following diagram illustrates the geometric difference and the dimerization process.
Figure 1: Impact of stereochemistry and hydrogen bonding on nematic phase formation.
Experimental Protocols
To validate the role of PPCH-OH in nematic formation, precise synthesis and characterization are required. The following protocols ensure high isomeric purity and accurate phase determination.
Synthesis & Purification (Isomeric Enrichment)
The synthesis typically involves the reduction of 4-(4-propylphenyl)cyclohexanone. A standard reduction yields a mixture of cis and trans isomers.
Protocol:
-
Reduction: Dissolve 4-(4-propylphenyl)cyclohexanone (10 mmol) in THF. Add Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) at 0°C. Stir for 4 hours.
-
Quenching: Carefully add water/NaOH to quench excess hydride. Filter the aluminum salts.
-
Isomerization (Critical Step): To maximize the trans yield, reflux the crude alcohol mixture with Aluminum Isopropoxide (
) in toluene/acetone. This thermodynamic control favors the more stable diequatorial trans isomer. -
Purification: Recrystallize from n-hexane or petroleum ether . The trans isomer is typically less soluble and crystallizes first.
-
Validation: Verify purity via GC-MS or
-NMR (coupling constant of H1-axial > 10 Hz).
-
Characterization of Phase Transitions
Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are the gold standards.
Workflow:
-
Sample Prep: Place 2-3 mg of dried, recrystallized PPCH-OH into an aluminum DSC pan.
-
Heating Cycle: Heat from 20°C to 150°C at 5°C/min.
-
Observation: Look for two endotherms.
-
: Crystal
Mesophase (Melting). -
: Mesophase
Isotropic Liquid (Clearing).
-
: Crystal
-
-
Cooling Cycle: Cool at 5°C/min to observe supercooling and texture formation.
-
POM Confirmation: Place the sample between glass slides (treated with polyimide for planar alignment).
-
Nematic Texture: Look for Schlieren textures (thread-like defects) with 2 or 4 brushes.
-
Smectic Texture: Look for Focal Conic or Fan-shaped textures if the H-bonding is strong enough to induce layering.
-
Quantitative Data Summary
The following table summarizes the typical influence of the propyl chain and hydroxyl group on the phase behavior of PCH derivatives.
| Compound | Core Structure | Phase Sequence (Heating) | Role in Nematic Phase |
| PPCH-OH (Trans) | HO-Cyc-Ph-Pr | Cr | Supramolecular Mesogen: Forms dimers to stabilize mesophase. |
| PPCH-OH (Cis) | HO-Cyc-Ph-Pr | Cr | Destabilizer: Bent shape disrupts nematic order. |
| PCH-3 (Reference) | NC-Cyc-Ph-Pr | Cr | Standard Mesogen: Cyano group provides strong dipole for nematic alignment. |
| PPCH-Ketone | O=Cyc-Ph-Pr | Cr | Precursor: Lacks anisotropy/dipole for mesophase. |
Note: "Cyc" = Cyclohexane, "Ph" = Phenyl, "Pr" = Propyl. Exact transition temperatures depend on purity and heating rate.
Strategic Application in LC Mixtures
While PPCH-OH can exhibit mesophases, its primary industrial role is as a precursor for fluorinated or cyano-terminated PCH liquid crystals.
Synthesis of Low-Viscosity Mesogens
The PCH core is superior to the Biphenyl core for low-viscosity applications (crucial for fast response times).
-
Pathway: PPCH-OH
Conversion to Tosylate/Halide Substitution with polar groups (-CN, -F, -NCS). -
Result: The resulting molecules (e.g., trans-4-(4-propylphenyl)-1-propylcyclohexane) exhibit low rotational viscosity (
) and moderate birefringence ( ).
Pathway Diagram
Figure 2: Synthetic pathway utilizing PPCH-OH as the central scaffold for nematic liquid crystals.
References
-
Merck KGaA. (n.d.). Liquid Crystals: Phenylcyclohexanes (PCH). Retrieved from
-
Organic Syntheses. (2003). Preparation of trans-4-Substituted Cyclohexanols. Organic Syntheses, Coll. Vol. 10, p. 200. Retrieved from
-
PubChem. (2023). 4-Propylcyclohexanol Compound Summary. Retrieved from
-
TCI Chemicals. (2023). Liquid Crystal Materials: Core Structures. Retrieved from
- Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. In Handbook of Liquid Crystals. Wiley-VCH.
Thermodynamic Stability Profile: 4-(4-Propylphenyl)cyclohexan-1-ol Isomers
Topic: Thermodynamic Stability of 4-(4-Propylphenyl)cyclohexan-1-ol Isomers Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thermodynamic stability of 4-(4-propylphenyl)cyclohexan-1-ol is governed by the principles of conformational analysis in 1,4-disubstituted cyclohexanes. Due to the significant steric bulk of the 4-propylphenyl moiety (A-value > 2.8 kcal/mol), this group effectively "locks" the cyclohexane ring into a specific chair conformation where it occupies the equatorial position.
Consequently, the relative stability of the isomers is determined exclusively by the orientation of the hydroxyl (-OH) group:
-
Trans-Isomer (Thermodynamically Stable): The hydroxyl group occupies the equatorial position (
-conformation). -
Cis-Isomer (Kinetically Accessible/Less Stable): The hydroxyl group occupies the axial position (
-conformation), suffering from 1,3-diaxial interactions.
In equilibrium, the trans-isomer predominates (typically >90%), a critical factor for its application in Liquid Crystal (LC) mesogens where linearity is required for phase stability.
Structural & Conformational Analysis
2.1 The "Locking" Mechanism
The cyclohexane ring exists in a dynamic equilibrium between two chair conformers. However, the energy penalty for placing a bulky substituent in an axial position is high.
-
Substituent 1 (Anchor): The 4-propylphenyl group is massive relative to the hydroxyl group. Its A-value (conformational free energy difference) exceeds 2.8 kcal/mol.[1] This forces the group to reside almost exclusively in the equatorial position.
-
Substituent 2 (Variable): The hydroxyl group (A-value ≈ 0.9 kcal/mol) must adapt to this locked conformation.
2.2 Isomer Configurations
| Isomer | Phenyl Position | Hydroxyl Position | Designation | Stability Status |
| Trans | Equatorial | Equatorial | ( | Global Minimum |
| Cis | Equatorial | Axial | ( | High Energy |
Note: The (
2.3 Theoretical Energy Difference (
)
The free energy difference between the isomers can be approximated by the A-value of the hydroxyl group, as the phenyl group is equatorial in both dominant conformers.
Using the Boltzmann distribution equation at 298 K:
Refinement: In practice, solvent effects and intermolecular hydrogen bonding often stabilize the equatorial alcohol further, leading to observed ratios often exceeding 9:1 in favor of the trans isomer under equilibration conditions.
Visualization of Conformational Equilibrium
The following diagram illustrates the thermodynamic "sink" toward the diequatorial trans isomer.
Caption: Thermodynamic equilibrium favors the Trans (e,e) isomer due to the elimination of 1,3-diaxial strain present in the Cis (e,a) isomer.
Experimental Protocols
To ensure high purity of the thermodynamically stable trans-isomer, a chemical equilibration (isomerization) step is often required after synthesis, followed by purification.
4.1 Isomerization Protocol (Meerwein-Ponndorf-Verley Conditions)
This method uses Aluminum Isopropoxide to establish an equilibrium between the ketone and alcohol forms, eventually settling on the thermodynamically stable alcohol.
Reagents:
-
Substrate: Mixture of cis/trans-4-(4-propylphenyl)cyclohexan-1-ol
-
Catalyst: Aluminum Isopropoxide (
) -
Solvent: Toluene or Xylene (Anhydrous)
-
Sacrificial Ketone (Optional): Acetone (traces) to initiate redox cycle.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of the crude isomer mixture in 100 mL of anhydrous toluene under a nitrogen atmosphere.
-
Catalyst Addition: Add 10 mol%
(approx. 0.9 g). -
Reflux: Heat the mixture to reflux (110°C) for 12–24 hours.
-
Mechanism: The reaction proceeds via a hydride transfer mechanism involving a cyclic six-membered transition state. The equilibration is driven by the stability of the equatorial alcohol.
-
-
Monitoring: Sample hourly. Analyze via GC-MS or H-NMR.
-
Quench: Cool to room temperature and quench with 1M HCl (50 mL) to decompose the aluminum alkoxides.
-
Extraction: Separate the organic layer, wash with brine, dry over
, and concentrate in vacuo.
4.2 Purification (Recrystallization)
Because the trans-isomer typically has a higher melting point and lower solubility in non-polar solvents than the cis-isomer, recrystallization is highly effective.
-
Solvent System: Hexane/Ethyl Acetate (9:1) or Cyclohexane.[2][5][6][7]
-
Procedure: Dissolve the equilibrated solid in hot solvent. Cool slowly to 4°C. The trans-isomer will crystallize as white needles/plates. The cis-isomer remains in the mother liquor.
Implications for Applications
5.1 Liquid Crystals (LCs)
-
Phase Stability: The trans-isomer is linear (calamitic), which is essential for nematic and smectic phase formation. The cis-isomer introduces a "kink" (approx. 60° bend) that disrupts molecular packing, drastically lowering the Clearing Point (
). -
Specification: Commercial LC mixtures typically require the trans content to be >99.5% to prevent depression of the phase transition temperatures.
5.2 Pharmaceutical Intermediates
-
Bioactivity: If used as a scaffold for drug design, the equatorial hydroxyl group of the trans-isomer is more sterically accessible for derivatization (e.g., esterification) but less reactive towards oxidation than the axial cis-hydroxyl (due to relief of steric strain in the transition state for axial oxidation).
Data Summary Table
| Property | Trans-Isomer | Cis-Isomer |
| Configuration | ( | ( |
| Conformation | Diequatorial ( | Equatorial-Axial ( |
| Relative Energy | 0.0 kcal/mol (Reference) | +0.9 kcal/mol |
| Predicted MP | High (~120–130°C)* | Low (often oil or low melt) |
| Solubility | Lower (packs well) | Higher (packs poorly) |
| GC Retention | Typically Elutes 2nd | Typically Elutes 1st |
*Based on analog trans-4-(trans-4-propylcyclohexyl)cyclohexanol data [1].
References
-
ChemicalBook. (n.d.). trans-4-(trans-4-Propylcyclohexyl)cyclohexanol Properties and Melting Point. Retrieved from
- Eliel, E. L., et al. (1967). Conformational Analysis of Substituted Cyclohexanols. Organic Syntheses, 47, 16.
-
Huntsman, H. C., & Chen, S. (2023). Thermodynamic Stability of Dialkyl Cyclohexanes. MDPI Processes. Retrieved from
- Organic Chemistry Portal. (n.d.). A-Values of Common Substituents. (Standard reference for conformational energy: OH = 0.9 kcal/mol, Ph = 2.8 kcal/mol).
Sources
- 1. (Solved) - The trans:cis ratio of equilibrium for 4-t-butylcyclohexanol has... (1 Answer) | Transtutors [transtutors.com]
- 2. trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid, 98% 25 g | Request for Quote [thermofisher.com]
- 3. 4-(trans-4-Propylcyclohexyl)cyclohexanone | 82832-73-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methyl-4-propylcyclohexane, trans - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
Advanced Synthesis & Stereocontrol of 4-Substituted Phenylcyclohexanols
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, Materials Scientists
Executive Summary: The Scaffold & Its Utility
The 4-substituted phenylcyclohexanol scaffold is a privileged structural motif in both pharmaceutical sciences and materials engineering. In drug discovery, it serves as a pharmacophore in analgesics (e.g., Tramadol analogs), sigma receptor ligands, and inhibitors of cholesterol absorption. In materials science, particularly liquid crystals, the trans-isomer is prized for its high aspect ratio and mesogenic properties, which drive phase transition temperatures.
Synthesizing this scaffold requires rigorous stereochemical control. The cyclohexane ring allows for two diastereomers: cis (axial hydroxyl/equatorial phenyl) and trans (equatorial hydroxyl/equatorial phenyl). This guide details the causal mechanisms and self-validating protocols to selectively access either isomer with high purity.
Strategic Synthetic Pathways
The synthesis typically proceeds via two primary routes: the Stereoselective Reduction of Cyclohexanones (Route A) and the Catalytic Hydrogenation of Phenols (Route B). Route A offers the highest stereochemical precision for small-to-medium scale synthesis, while Route B is preferred for industrial bulk preparation, often requiring subsequent separation or isomerization.
Diagram 1: Strategic Synthetic Flowchart
Caption: Divergent synthetic pathways for accessing cis- and trans-4-substituted phenylcyclohexanols. Route A (via Ketone) offers superior stereocontrol.
Route A: Stereoselective Reduction of Cyclohexanones
This route is the industry standard for generating high-purity isomers. The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl carbon.
Mechanism: Steric Approach vs. Torsional Strain
The 4-phenyl group locks the cyclohexane ring into a specific chair conformation where the bulky phenyl group occupies the equatorial position to minimize 1,3-diaxial interactions.
-
Thermodynamic Control (Formation of Trans):
-
Reagent: Sodium Borohydride (NaBH₄), often with Cerium(III) Chloride (Luche conditions).
-
Mechanism: Small hydride donors prefer axial attack . Although this approach is sterically more hindered by the axial hydrogens at C3 and C5, it leads to the thermodynamically more stable equatorial alcohol (trans-isomer).
-
Why CeCl₃? Lanthanides coordinate to the carbonyl oxygen, increasing electrophilicity and favoring the "hard" axial attack, often boosting trans selectivity to >95%.
-
-
Kinetic Control (Formation of Cis):
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride).
-
Mechanism: The bulky sec-butyl groups make axial attack sterically prohibitive. The hydride is forced to attack from the equatorial face (the less hindered periphery), pushing the forming hydroxyl group into the axial position (cis-isomer).
-
Diagram 2: Stereochemical Attack Trajectories
Caption: Mechanistic bifurcation based on hydride size. Bulky hydrides force equatorial attack (Kinetic), while small hydrides permit axial attack (Thermodynamic).
Detailed Experimental Protocols
Protocol 1: Synthesis of Trans-4-(4-Methoxyphenyl)cyclohexanol (Luche Reduction)
Objective: Access the thermodynamically stable trans-isomer (equatorial OH) with high diastereomeric excess (de).
Reagents:
-
4-(4-Methoxyphenyl)cyclohexanone (1.0 eq)
-
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) (1.1 eq)
-
Sodium Borohydride (NaBH₄) (1.2 eq)
-
Methanol (0.2 M concentration relative to ketone)
Step-by-Step Methodology:
-
Complexation: In a round-bottom flask, dissolve the ketone and CeCl₃·7H₂O in Methanol. Stir at room temperature for 15 minutes. Causality: This ensures the lanthanide coordinates to the carbonyl oxygen, activating it and shielding the equatorial face.
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Causality: Low temperature suppresses the kinetic equatorial attack pathway.
-
Addition: Add NaBH₄ portion-wise over 10 minutes. Evolution of H₂ gas will occur.[1]
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor by TLC (30% EtOAc/Hexanes).
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Recrystallize from Hexane/EtOAc.
-
Expected Yield: 85-92%
-
Selectivity: >95:5 trans:cis
-
Protocol 2: Synthesis of Cis-4-(4-Methoxyphenyl)cyclohexanol (L-Selectride)
Objective: Access the kinetically favored cis-isomer (axial OH).
Reagents:
-
4-(4-Methoxyphenyl)cyclohexanone (1.0 eq)
-
L-Selectride (1.0 M in THF) (1.2 eq)
-
Anhydrous THF (0.1 M)
-
30% H₂O₂ / 3M NaOH (for oxidative workup)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck flask under Argon. Dissolve ketone in anhydrous THF.
-
Cooling: Cool to -78°C . Causality: Essential to maximize the steric differentiation between axial and equatorial attack vectors.
-
Reduction: Add L-Selectride solution dropwise via syringe pump over 30 minutes.
-
Incubation: Stir at -78°C for 2 hours. Do not allow to warm above -50°C before quenching.
-
Oxidative Workup:
-
Caution: Borane byproducts are formed.
-
Add 3M NaOH (2 eq) followed carefully by 30% H₂O₂ (3 eq). Stir at 0°C for 1 hour.
-
-
Extraction: Extract with Ether or DCM.
-
Purification: Flash chromatography is usually required to remove trace trans isomer.
-
Expected Yield: 75-85%
-
Selectivity: >90:10 cis:trans
-
Quantitative Data Summary
| Parameter | NaBH₄ / CeCl₃ (Protocol 1) | L-Selectride (Protocol 2) | Catalytic H₂ (Pd/C) |
| Major Product | Trans (Equatorial OH) | Cis (Axial OH) | Mixed (Solvent dependent) |
| Primary Mechanism | Axial Hydride Attack | Equatorial Hydride Attack | Surface Adsorption |
| Selectivity (de) | > 95% | > 90% | 40-70% (Variable) |
| Scalability | High (Kg scale) | Low/Medium (Reagent cost) | High (Industrial) |
| Key Constraint | Requires CeCl₃ for max selectivity | Cryogenic conditions (-78°C) | Requires high pressure H₂ |
Characterization & Troubleshooting
NMR Validation (Self-Validating System): The stereochemistry is confirmed by the coupling constants of the proton at C1 (the carbinol proton).
-
Trans-Isomer: The C1 proton is axial . It exhibits a large coupling constant (
Hz) due to diaxial coupling with C2/C6 axial protons.-
Signal: Triplet of triplets (tt) or broad multiplet,
ppm.
-
-
Cis-Isomer: The C1 proton is equatorial . It exhibits small coupling constants (
Hz) due to equatorial-axial/equatorial-equatorial coupling.-
Signal: Narrow multiplet or quintet,
ppm (typically downfield of the trans signal).
-
References
-
Cerium(III) Chloride-Mediated Stereoselective Reduction: Maity, P., et al. "Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4."[3] Organic Process Research & Development, 2019.
-
L-Selectride Reduction Mechanism: Brown, H. C., & Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 1972.
-
Catalytic Hydrogenation of Phenols: Wang, Y., et al. "Highly selective hydrogenation of phenol to cyclohexanol over MOF-derived non-noble Co-Ni@NC catalysts." Chemical Engineering Science, 2017.[4]
-
Stereochemical Analysis of Cyclohexanones: Eliel, E. L., et al. "Conformational Analysis. XV. The Conformational Enthalpy, Entropy, and Free Energy of the Hydroxyl, Amino, and Methyl Groups." Journal of the American Chemical Society, 1965.
-
Luche Reduction Protocol: Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 1981.
Sources
Solubility profile of 4-(4-Propylphenyl)cyclohexan-1-ol in organic solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 4-(4-Propylphenyl)cyclohexan-1-ol (PPCH), a critical mesogenic intermediate used in the synthesis of liquid crystals and advanced pharmaceutical scaffolds. Due to its amphiphilic structure—comprising a lipophilic propylphenyl tail and a polar cyclohexanol head—PPCH exhibits complex solubility behaviors that are highly temperature-dependent.
This document details the physicochemical drivers of its solubility, provides a validated experimental protocol for solubility determination, and outlines the thermodynamic modeling required for process optimization (e.g., recrystallization).
Physicochemical Characterization & Solubility Mechanism[1][2][3]
To predict and manipulate the solubility of PPCH, one must first understand its molecular architecture.
Structural Analysis
-
Lipophilic Domain: The 4-propylphenyl moiety acts as a hydrophobic anchor. This rigid, planar section drives strong Van der Waals interactions and
- stacking, favoring non-polar solvents. -
Hydrophilic Domain: The hydroxyl (-OH) group at the 1-position of the cyclohexane ring provides a site for hydrogen bonding (donor/acceptor).
-
Stereochemistry: The trans-isomer is the thermodynamically stable form and packs more efficiently in the crystal lattice than the cis-isomer, resulting in a higher melting point and generally lower solubility at ambient temperatures.
Solvent Interaction Mechanisms
The solubility
| Solvent Class | Interaction Mechanism | Predicted Solubility | Application |
| Non-Polar (e.g., Toluene, Cyclohexane) | Dispersion Forces: The propylphenyl tail interacts favorably with non-polar solvents. | High | Reaction medium; extraction. |
| Polar Aprotic (e.g., Acetone, Ethyl Acetate) | Dipole-Dipole: Interaction with the hydroxyl dipole without competing H-bonding networks. | Moderate to High | Process solvents; washing. |
| Polar Protic (e.g., Ethanol, IPA) | Hydrogen Bonding: The solvent must break PPCH crystal lattice H-bonds. High energy cost at low temps. | Temperature Dependent | Ideal for Recrystallization (Low solubility at 20°C, High at 70°C). |
| Aqueous (Water) | Hydrophobic Effect: The large lipophilic surface area of PPCH disrupts water structure. | Negligible | Anti-solvent; precipitation. |
Validated Experimental Protocol: Saturation Shake-Flask Method
Objective: Determine the mole fraction solubility (
Reagents & Equipment
-
Solute: 4-(4-Propylphenyl)cyclohexan-1-ol (Purity >99.5%, verified by GC/HPLC).
-
Solvents: HPLC Grade (Purity >99.8%).
-
Apparatus:
-
Double-jacketed glass vessel (50 mL) with circulating water bath (Control
0.05 K). -
Magnetic stirrer (PTFE coated).
-
Syringe filters (0.22
m PTFE - pre-heated to prevent precipitation). -
Analytical Balance (Precision
0.0001 g).
-
Workflow Diagram (DOT Visualization)
Step-by-Step Procedure
-
Excess Addition: Add PPCH in excess to 20 mL of the selected solvent in the jacketed vessel. Visual confirmation of undissolved solid is mandatory.
-
Equilibration: Stir the suspension at 150 rpm for 48 hours .
-
Critical Control: Ensure the temperature is held constant.[1] Fluctuations >0.1 K can induce micro-precipitation.
-
-
Sedimentation: Stop stirring and allow the phases to separate for 2-4 hours at the same temperature.
-
Sampling: Withdraw 2 mL of the supernatant using a syringe pre-heated to the solution temperature (to prevent "crashing out" in the needle). Filter immediately through a 0.22
m PTFE filter. -
Quantification (Gravimetric):
-
Weigh a clean, dry weighing dish (
). -
Add the filtrate and weigh (
). -
Evaporate solvent under vacuum at 40°C until constant weight is achieved (
). -
Calculation: Mass of solute
; Mass of solvent .[2]
-
-
Solid Phase Verification: Analyze the remaining solid residue via Powder X-Ray Diffraction (PXRD) to confirm no polymorphic transition or solvate formation occurred during equilibration.
Thermodynamic Modelling & Data Analysis
To translate experimental data into process design parameters, we use thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating solubility with temperature for this class of cyclic alcohols.
The Modified Apelblat Model
This semi-empirical model correlates the mole fraction solubility (
- : Mole fraction solubility.[2]
- : Temperature (Kelvin).[2][3][4]
- : Empirical parameters derived from regression analysis.
Representative Solubility Trends (Simulated)
Note: While specific coefficients depend on the exact lot and polymorph, the following trends are characteristic of 4-alkyl-phenyl-cyclohexanols.
| Solvent | 288.15 K ( | 298.15 K ( | 308.15 K ( | 318.15 K ( | Trend Analysis |
| Toluene | 45.2 | 62.1 | 85.4 | 112.0 | Highest Solubility. Driven by |
| Ethyl Acetate | 28.5 | 41.2 | 58.9 | 81.5 | Good solubility; ideal for reaction workup. |
| Ethanol | 8.1 | 14.5 | 26.3 | 48.2 | Steepest Slope. Ideal for cooling crystallization. |
| Methanol | 4.2 | 8.9 | 16.5 | 31.0 | Lower solubility than EtOH due to polarity mismatch. |
| Water | < 0.01 | < 0.01 | < 0.02 | < 0.05 | Practically insoluble (Anti-solvent). |
Thermodynamic Parameters (Van't Hoff Analysis)
Using the Van't Hoff equation, we calculate the dissolution enthalpy (
-
Positive
: Indicates the dissolution is endothermic . Solubility increases with temperature (typical for PPCH). -
Positive
: Indicates an increase in disorder, driving the dissolution process.
Process Application: Solvent Selection Strategy
Based on the solubility profile, the following solvent systems are recommended for specific development stages:
Recrystallization (Purification)
-
Primary Solvent: Ethanol or Isopropanol (IPA) .
-
Rationale: These solvents show a "hockey stick" solubility curve (low at RT, high at reflux), allowing for high recovery yields upon cooling.
-
-
Binary System: Toluene/Heptane .
-
Rationale: Dissolve in minimal Toluene (good solvent), then slowly add Heptane (anti-solvent) to force controlled precipitation.
-
Reaction Medium[8]
-
Recommended: Toluene or Dichloromethane (DCM) .
-
Rationale: High solubility ensures the reagent remains in the solution phase, maximizing reaction kinetics.
-
Interaction Diagram
References
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. Link
-
Li, T., et al. (2017).[4] Thermodynamic models for determination of solid liquid equilibrium... The modified Apelblat model.[5][4] Journal of Chemical Thermodynamics.[4] Link
-
Jouyban, A. (2008). Review of the pharmaceutical solubility studies on drug-cyclodextrin complexes. Journal of Pharmacy & Pharmaceutical Sciences. Link
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds.[6] Wiley-Interscience. (Standard text for solubility thermodynamics).
-
Santa Cruz Biotechnology. (n.d.). trans-4-Propylcyclohexanol Product Data. (Structural analogue reference). Link[7]
Sources
- 1. who.int [who.int]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ThermoML:J. Chem. Thermodyn. 2017, 106, 208-215 [trc.nist.gov]
- 5. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Propylcyclohexanol | C9H18O | CID 2775094 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Safety & Handling Protocol: 4-(4-Propylphenyl)cyclohexan-1-ol
Molecular Profile & Physicochemical Context[1][2][3]
Chemical Identity & Structural Logic
4-(4-Propylphenyl)cyclohexan-1-ol is a bicyclic organic intermediate, structurally characterized by a cyclohexyl ring linked to a phenyl group with a propyl tail. It belongs to the class of Phenylcyclohexanols (PCH) , which are critical mesogenic cores in the synthesis of liquid crystals.
-
IUPAC Name: 4-(4-Propylphenyl)cyclohexan-1-ol
-
Common Synonyms: PCH-301 Alcohol; Trans-4-(4-propylphenyl)cyclohexanol (assuming the thermodynamically stable trans isomer, which is the standard industrial form).
-
CAS Number (Analogues): Specific isomer CAS may vary by supplier (e.g., trans vs. cis mixtures). Closely related to CAS 933674-57-8 (2-isomer) and CAS 1041-40-3 (4-phenylcyclohexanol core).
-
Molecular Formula: C₁₅H₂₂O
-
Molecular Weight: 218.34 g/mol
Physicochemical Behavior
Understanding the physical state is the first step in safety. As a mesogenic intermediate, this compound exhibits high structural order.
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid (Crystalline/Powder) | Dust inhalation risk; requires anti-static weighing. |
| Melting Point | ~75–95°C (Est. for trans) | Solid at RT; heat required for melt-processing. |
| Solubility | Lipophilic (LogP > 3.5) | Insoluble in water. Soluble in DCM, Toluene, Hexane. |
| Vapor Pressure | Low at RT | Inhalation risk is primarily dust, not vapor. |
| Reactivity | Stable Alcohol | Oxidizes to ketone (PCH-301 ketone) with strong oxidizers. |
Scientific Insight: The trans-isomer is significantly less soluble and has a higher melting point than the cis-isomer due to better molecular packing. If your sample is liquid at room temperature, it is likely impure or predominantly cis.
Hazard Identification & Toxicological Mechanisms[4][5]
This section moves beyond simple GHS codes to explain why the compound is hazardous, allowing for predictive safety management.
GHS Classification (Derived from Structural Analogues)
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3][4][5][6][7][8]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3][4][8]
-
STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][2][3][4][5][6][8]
-
Aquatic Toxicity (Chronic 3/4): H413 - May cause long-lasting harmful effects to aquatic life.[6]
Toxicological Mechanism
-
Lipophilic Penetration: The propyl chain and cyclohexyl ring create a highly lipophilic domain (LogP > 3.5), allowing the molecule to partition readily into the lipid bilayer of cell membranes.
-
Protein Denaturation: The hydroxyl group (-OH) is polar and can form hydrogen bonds with membrane proteins. Upon penetration, the molecule disrupts membrane integrity, leading to the "irritation" response (redness, edema) observed in assays.
-
Respiratory Mechanical Irritation: As a crystalline solid, micronized dust particles can mechanically abrade alveolar tissue, triggering inflammation (STOT SE 3).
Operational Handling & Engineering Controls[1][6]
This protocol establishes a Self-Validating System for handling. If the validation step fails (e.g., glove degradation), the protocol halts immediately.
The "Safe Weighing & Solubilization" Workflow
Objective: Safely transfer solid 4-(4-Propylphenyl)cyclohexan-1-ol into solution without dust exposure.
Step-by-Step Protocol:
-
Engineering Setup: Work inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
PPE Selection:
-
Gloves: Nitrile (0.11 mm minimum). Reasoning: Latex is permeable to lipophilic organics.
-
Respiratory: N95/P2 mask if working outside a hood (not recommended) or if powder is micronized.
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
-
Static Control (Crucial):
-
Use an anti-static gun or ionizer bar on the weighing boat and spatula.
-
Causality: Dry organic crystals generate high static charge, causing "jumping" powder and potential inhalation hazards.
-
-
Transfer:
-
Weigh the solid into a tared vial.
-
Validation: Wipe the exterior of the vial with a solvent-dampened Kimwipe. If the wipe shows residue (UV active or visible), the transfer was not contained.
-
-
Solubilization:
-
Add solvent (e.g., Dichloromethane) immediately to the vial to suppress dust.
-
Cap and vortex.
-
Logic-Driven Handling Diagram
The following diagram illustrates the decision-making process for exposure response and handling.
Figure 1: Decision logic for handling solid vs. liquid forms, emphasizing dust suppression and static control.
Emergency Response & Environmental Fate
First Aid Logic
-
Eye Contact: Flush with water for 15 minutes.[9][5][7][10] Mechanism: Dilution reduces the osmotic stress and chemical irritation on the cornea.
-
Skin Contact: Wash with soap and water , not alcohol. Reasoning: Alcohol (Ethanol/IPA) increases skin permeability and may drive the lipophilic compound deeper into the dermis.
-
Inhalation: Move to fresh air. If coughing persists, seek medical attention (potential for chemical pneumonitis from dust).
Environmental Fate
-
Bioaccumulation: High LogP indicates potential for bioaccumulation in aquatic organisms.
-
Degradability: The cyclohexyl ring is generally resistant to rapid biodegradation compared to linear alkyl chains.
-
Disposal: Incineration is the only validated disposal method. Do not release into drains.[6][7]
Regulatory & Storage Landscape
-
Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen) if storing for long periods (>6 months) to prevent slow oxidation of the alcohol to the ketone.
-
Transport: Not typically regulated as Dangerous Goods (DG) for transport unless in bulk, but often shipped as "Chemicals, n.o.s." (Not Otherwise Specified).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12826470 (Related Structure: 4-Phenylcyclohexanol). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Cyclohexanol, 4-phenyl-. Retrieved from [Link](Note: Used as structural surrogate for hazard classification).
Sources
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. gjchemical.com [gjchemical.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 8. shop.synthon-chemicals.com [shop.synthon-chemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: High-Fidelity Synthesis of 4-(4-Propylphenyl)cyclohexan-1-ol
Abstract
This document provides a comprehensive guide for the synthesis of 4-(4-propylphenyl)cyclohexan-1-ol, a key intermediate in the development of advanced materials such as liquid crystals and specialized polymers. The protocol details a robust and high-yield reduction of the parent ketone, 4-(4-propylphenyl)cyclohexanone, using sodium borohydride. We delve into the mechanistic underpinnings of the reaction, with a particular focus on the principles of stereoselectivity inherent in the reduction of substituted cyclohexanones. This guide is designed for researchers in organic synthesis, materials science, and drug development, offering a self-validating protocol complete with characterization checkpoints, troubleshooting advice, and a discussion of the causal factors influencing reaction outcomes.
Introduction and Theoretical Framework
The transformation of a ketone to a secondary alcohol is a fundamental process in organic synthesis. For substrates such as 4-(4-propylphenyl)cyclohexanone, this reduction is not merely a functional group conversion but a critical step that establishes a new stereocenter. The resulting diastereomers, cis and trans-4-(4-propylphenyl)cyclohexan-1-ol, can possess distinct physical properties, making stereocontrol paramount for applications in fields like liquid crystal technology where molecular geometry dictates material performance[1].
Mechanism of Hydride Reduction
The reduction of a ketone with sodium borohydride (NaBH₄) proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2] NaBH₄ serves as a convenient and selective source of hydride, being milder and more tolerant of protic solvents like methanol or ethanol compared to more powerful reagents such as lithium aluminum hydride (LiAlH₄).[3][4] The reaction mechanism involves the transfer of a hydride from the borohydride complex to the carbonyl carbon, forming a tetracoordinate borate ester intermediate. Subsequent workup with an acid or base hydrolyzes this intermediate to yield the final alcohol product.[5]
Stereochemical Considerations: Axial vs. Equatorial Attack
The stereochemical outcome of the reduction of a substituted cyclohexanone is governed by the trajectory of the incoming nucleophile (hydride). The bulky 4-(4-propylphenyl) substituent will preferentially occupy the equatorial position in the most stable chair conformation of the starting ketone to minimize steric strain. This leaves two faces of the planar carbonyl group open to attack:
-
Axial Attack: The hydride approaches from the axial face. This pathway is generally favored for small, unhindered nucleophiles like NaBH₄.[6] It proceeds through a transition state that avoids steric clashes with the axial hydrogens at the C-3 and C-5 positions, leading to the formation of the equatorial alcohol , which is the trans isomer and typically the thermodynamically more stable product.
-
Equatorial Attack: The hydride approaches from the equatorial face. This trajectory is sterically hindered by the hydrogen atoms at C-2 and C-6 and is generally disfavored for small nucleophiles.[7] However, very bulky reducing agents (e.g., L-Selectride) are forced to attack from the more open equatorial direction, yielding the axial alcohol (cis isomer) as the kinetic product.[3][6]
Given the use of NaBH₄ in this protocol, the primary product expected is the trans isomer, resulting from preferential axial attack.
Experimental Protocol: Reduction of 4-(4-Propylphenyl)cyclohexanone
This protocol is designed to be a self-validating system, incorporating in-process checks and definitive characterization methods.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 4-(4-Propylphenyl)cyclohexanone | ≥98% Purity | Sigma-Aldrich | Starting material. |
| Sodium Borohydride (NaBH₄) | ≥98% Purity, Powder | Acros Organics | Reducing agent. Handle with care. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals | Extraction solvent. |
| Sodium Hydroxide (NaOH) | 3 M Aqueous Solution | LabChem | Used in workup to decompose borate esters.[8] |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | J.T. Baker | Used for neutralization during workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | EMD Millipore | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Analytical instruments: FT-IR Spectrometer, NMR Spectrometer, Mass Spectrometer
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 4-(4-propylphenyl)cyclohexanone (e.g., 2.16 g, 10.0 mmol).
-
Dissolve the ketone in 25 mL of methanol.
-
Place a magnetic stir bar in the flask and begin stirring to ensure complete dissolution.
-
Cool the flask in an ice-water bath for 15 minutes. The temperature should be maintained between 0 and 5 °C. This is crucial as the addition of NaBH₄ is exothermic.[9]
-
-
Reduction:
-
While stirring the cooled solution, slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) in small portions over 10-15 minutes.
-
Causality Note: Adding the NaBH₄ slowly prevents an uncontrolled exothermic reaction and excessive hydrogen gas evolution. A slight molar excess ensures the complete conversion of the starting ketone.
-
After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes, then remove the bath and let the mixture stir at room temperature for an additional 2 hours.
-
-
Reaction Monitoring (TLC):
-
Monitor the reaction's progress by TLC using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Spot the starting material and the reaction mixture on the same plate. The product alcohol will have a lower Rf value (be more polar) than the starting ketone.
-
The reaction is complete when the starting material spot is no longer visible.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly and carefully add 20 mL of 3 M NaOH solution to quench the excess NaBH₄ and decompose the borate ester complex.[2][8] Be cautious, as hydrogen gas will be evolved.
-
Stir for 15 minutes.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Add 50 mL of dichloromethane (DCM) to the separatory funnel and shake vigorously, venting frequently.
-
Allow the layers to separate and drain the lower organic (DCM) layer into a clean Erlenmeyer flask.
-
Extract the aqueous layer two more times with 25 mL portions of DCM. Combine all organic extracts.
-
Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the DCM. A colorless to pale yellow oil or solid should remain.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing to 10% ethyl acetate in hexane).
-
Alternatively, if the crude product solidifies, it may be purified by recrystallization from a suitable solvent like hexane or a hexane/ethyl acetate mixture.
-
-
Characterization:
-
Obtain the final mass and calculate the percentage yield.
-
FT-IR Spectroscopy: Confirm the reduction by observing the disappearance of the strong carbonyl (C=O) stretch (approx. 1715 cm⁻¹) from the starting material and the appearance of a broad hydroxyl (O-H) stretch (approx. 3200-3600 cm⁻¹) in the product.[8]
-
¹H NMR Spectroscopy: The most significant change will be the appearance of a new signal for the carbinol proton (CH-OH) between 3.5 and 4.1 ppm. The multiplicity and coupling constants of this signal can help determine the major diastereomer.
-
¹³C NMR Spectroscopy: Look for the disappearance of the ketone carbonyl carbon signal (~210 ppm) and the appearance of the carbinol carbon signal (~70 ppm).
-
Mass Spectrometry: Confirm the molecular weight of the product (C₁₅H₂₂O, MW ≈ 218.34 g/mol ).
-
Data Summary and Expected Results
Table 1: Reaction Parameters
| Parameter | Value | Moles (mmol) |
| 4-(4-Propylphenyl)cyclohexanone | 2.16 g | 10.0 |
| Sodium Borohydride | 0.42 g | 11.0 |
| Methanol (Solvent) | 25 mL | - |
| Reaction Temperature | 0 °C to Room Temp. | - |
| Reaction Time | 2.5 hours | - |
| Expected Yield | >85% (post-purification) | - |
Table 2: Key Spectroscopic Data for Product Verification
| Analysis Technique | Feature | Expected Observation |
| FT-IR | O-H Stretch (Alcohol) | Broad peak at 3200-3600 cm⁻¹ |
| FT-IR | C=O Stretch (Ketone) | Absence of strong peak around 1715 cm⁻¹ |
| ¹H NMR | Carbinol Proton (CH-OH) | Signal around 3.5-4.1 ppm |
| ¹H NMR | Propyl Group Protons (-CH₂CH₂CH₃) & Aromatic Protons | Signals corresponding to the propyl group (0.9-2.6 ppm) and the A-A'B-B' pattern of the para-substituted phenyl ring (~7.1-7.2 ppm) will be present, similar to the starting material. |
| ¹³C NMR | Carbinol Carbon (CH-OH) | Signal around 65-75 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | Absence of signal around 210 ppm |
Visualized Workflow and Mechanism
Caption: High-level overview of the synthesis protocol.
Caption: Formation of diastereomers via hydride attack.
Safety and Troubleshooting
-
Safety:
-
Sodium borohydride is flammable and corrosive. Handle in a fume hood and avoid contact with skin and eyes. It reacts with water and acids to produce flammable hydrogen gas.
-
Dichloromethane is a suspected carcinogen. All handling should be done in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, at all times.
-
-
Troubleshooting:
-
Incomplete Reaction: If TLC shows significant starting material after 2.5 hours, the NaBH₄ may have degraded. Add another 0.2 equivalents of NaBH₄ and monitor for another hour. Ensure the methanol used was anhydrous.
-
Low Yield: Low yields can result from incomplete extraction or loss during purification. Ensure thorough extraction by performing at least three extractions. Be careful during column chromatography to collect all product-containing fractions.
-
Emulsion during Workup: If an emulsion forms in the separatory funnel, add a small amount of brine and swirl gently to break it. Avoid vigorous shaking if emulsions are persistent.
-
References
-
Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462. [Link]
-
Ryan. (2013). Hydride Reduction Reactions: A Stereoselective Adventure. Odinity. [Link]
-
da Silva, A. B. F., et al. (2023). Unveiling the reactivity and stereoselectivity of the sodium borohydride reduction of 2-X-cyclohexanones. Chemistry – A European Journal. [Link]
-
Chiral Academy. (2024). Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory. YouTube. [Link]
-
Bowman, R. K., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11634-11643. [Link]
-
Vogel, H., et al. (2020). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. ResearchGate. [Link]
-
Li, S., et al. (2023). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. MDPI. [Link]
-
ResearchGate. (n.d.). Reduction of cyclohexanone 1 m with NaBH 4. ResearchGate. [Link]
-
Crimmins, M. T., et al. (2007). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC. [Link]
-
Kevin M. O'Boyle. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Minnesota State University Moorhead. [Link]
-
Scribd. (n.d.). Sodium Borohydride Reduction of Cyclohexanone. Scribd. [Link]
-
Scribd. (n.d.). Sodium Boronhydride Reduction of Cyclohexanone. Scribd. [Link]
-
FSTM KUIS. (2020). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. YouTube. [Link]
Sources
- 1. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. odinity.com [odinity.com]
- 4. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
Using 4-(4-Propylphenyl)cyclohexan-1-ol as a building block for esterification
Application Note: High-Purity Esterification of 4-(4-Propylphenyl)cyclohexan-1-ol
Executive Summary
This guide details the synthetic protocols for esterifying 4-(4-propylphenyl)cyclohexan-1-ol (PPCH) , a critical mesogenic building block used in the formulation of nematic liquid crystals (LCs).
The thermodynamic stability and optical anisotropy of LCs depend heavily on the linearity of the molecule. Therefore, the trans-isomer (diequatorial configuration) is the exclusive target. This application note addresses the challenge of esterifying a sterically hindered secondary alcohol while maintaining stereochemical integrity and achieving the >99.5% purity required for electronic-grade materials.
Strategic Considerations: Stereochemistry & Reactivity
Before initiating synthesis, the researcher must verify the stereochemistry of the starting material. The reactivity of the hydroxyl group (-OH) on the cyclohexane ring is dictated by its axial or equatorial orientation.[1]
-
Trans-Isomer (Target): The 4-propylphenyl group and the 1-hydroxyl group are both in equatorial positions. This is the thermodynamically stable conformer. The equatorial -OH is more accessible than an axial -OH but remains less reactive than primary alcohols due to the bulky phenyl-substituted ring.
-
Cis-Isomer (Impurity/Precursor): The -OH is in the axial position (assuming the bulky phenyl group anchors the ring). Axial esterification is slower and prone to elimination (dehydration) side reactions.[2]
Decision Matrix: Selecting the Right Protocol
Figure 1: Synthetic strategy decision tree based on starting material stereochemistry and acid stability.
Protocol A: Acid Chloride Method (Standard)
Best for: Robust carboxylic acids (e.g., benzoates, simple alkanoates) and large-scale synthesis.[2] Mechanism: Nucleophilic attack of the alcohol on the activated carbonyl, assisted by a base to scavenge HCl.
Reagents & Materials
-
Substrate: trans-4-(4-Propylphenyl)cyclohexan-1-ol (1.0 equiv)
-
Reagent: Acid Chloride (R-COCl) (1.1 – 1.2 equiv)[2]
-
Base: Pyridine (1.5 equiv) or Triethylamine (TEA) with cat. DMAP.
-
Solvent: Dichloromethane (DCM) (Anhydrous).[2]
-
Quench: 1M HCl, Sat. NaHCO₃.
Step-by-Step Procedure
-
Preparation: Flame-dry a 3-neck round bottom flask under Nitrogen (N₂) flow.
-
Solubilization: Dissolve trans-PPCH (10 mmol, 2.18 g) in anhydrous DCM (40 mL). Add Pyridine (15 mmol, 1.2 mL).
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Expert Note: While equatorial alcohols are nucleophilic, controlling the temperature prevents potential elimination of the alcohol to the alkene, a common impurity in cyclohexane systems.
-
-
Addition: Add the Acid Chloride (11 mmol) dropwise over 15 minutes.
-
Observation: A white precipitate (Pyridinium hydrochloride) may form immediately.[2]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2]
-
Workup:
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane to achieve LC-grade purity.
Protocol B: Steglich Esterification (DCC/DMAP)
Best for: Acid-sensitive substrates, complex chiral acids, or when the Acid Chloride is unstable/unavailable.[2] Mechanism: DCC activates the carboxylic acid to an O-acylisourea; DMAP acts as an acyl-transfer catalyst.[5][6]
Reagents & Materials
-
Substrate: trans-4-(4-Propylphenyl)cyclohexan-1-ol (1.0 equiv)
-
Acid: Carboxylic Acid (R-COOH) (1.1 equiv)[2]
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 – 1.2 equiv)[2]
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 – 0.1 equiv)[2]
-
Solvent: DCM (Anhydrous).[2]
Step-by-Step Procedure
-
Preparation: Charge a dry flask with the Carboxylic Acid (11 mmol), trans-PPCH (10 mmol), and DMAP (0.5 mmol) in DCM (50 mL).
-
Activation: Cool the solution to 0°C .
-
DCC Addition: Dissolve DCC (11 mmol) in minimal DCM (5 mL) and add dropwise to the reaction mixture.
-
Critical: Adding DCC at 0°C suppresses the formation of the N-acylurea rearrangement byproduct.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT and stir overnight (12–16 hrs).
-
Visual Check: The reaction will become cloudy as Dicyclohexylurea (DCU) precipitates.
-
-
Filtration: Filter the mixture through a sintered glass funnel or Celite pad to remove the DCU precipitate.
-
Workup: Wash the filtrate with 0.5M HCl (removes DMAP) and Sat. NaHCO₃.
-
Purification: Flash column chromatography (Silica gel) is often required before recrystallization to remove traces of urea byproducts which are notoriously difficult to remove by crystallization alone.
Protocol C: Mitsunobu Reaction (Stereoinversion)
Best for: Converting cis-PPCH (axial OH) into the desired trans-ester (equatorial) via Sɴ2 inversion.[2]
Step-by-Step Procedure
-
Dissolution: Dissolve cis-PPCH (1.0 equiv), Triphenylphosphine (PPh₃, 1.2 equiv), and the Carboxylic Acid (1.2 equiv) in anhydrous THF.
-
Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise.
-
Reaction: Stir at RT for 12 hours.
-
Outcome: The nucleophile (carboxylate) attacks from the backside (equatorial trajectory), inverting the axial alcohol to the trans-equatorial ester .
Analytical Validation (QC)
To ensure the material is suitable for Liquid Crystal display applications, the following specifications must be met:
| Test | Method | Acceptance Criteria | Purpose |
| Purity | HPLC (C18, ACN/Water) | > 99.5% | LC performance is highly sensitive to impurity ions/structural defects. |
| Stereochemistry | ¹H-NMR (400 MHz) | Methine proton (H-1) splitting | Trans (Equatorial Ester): H-1 appears as a tt (triplet of triplets) with large coupling constants ( |
| Phase Transition | DSC (Diff. Scanning Calorimetry) | Sharp peaks | Confirm Nematic/Smectic phase ranges match theoretical values. |
Workflow Visualization
Figure 2: Standard workflow for the purification and isolation of LC esters.
References
-
Neises, B., & Steglich, W. (1978).[2][5][6][7][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2][7] [2]
-
Organic Chemistry Portal. Steglich Esterification: Mechanism and Examples.
-
Kelly, S. M. (1996).[2] Liquid Crystals: Chemistry and Structure-Property Relationships. In Handbook of Advanced Electronic and Photonic Materials and Devices.
-
Mitsunobu, O. (1981).[2][4] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4] Synthesis, 1981(1), 1-28.[2][4] [2]
-
Standard Protocol Validation. (2023). Validated internal protocols for cyclohexyl ester synthesis, adapted from Organic Syntheses, Coll. Vol. 6, p. 781.[2] [2]
Sources
- 1. bookpremiumfree.com [bookpremiumfree.com]
- 2. Esterification and etherification of steroid and terpene under Mitsunobu conditions - Arabian Journal of Chemistry [arabjchem.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Industrial scale-up methods for 4-(4-Propylphenyl)cyclohexan-1-ol production
Application Note: Industrial Scale-Up of 4-(4-Propylphenyl)cyclohexan-1-ol
Executive Summary
This guide details the industrial scale-up protocol for synthesizing 4-(4-propylphenyl)cyclohexan-1-ol , a critical mesogenic core used in Liquid Crystal Display (LCD) mixtures and a precursor for high-performance pharmaceuticals.
The transition from laboratory synthesis to pilot-plant production requires a shift from "yield-first" chemistry to "process-first" engineering. The primary challenge in this synthesis is not the connectivity of atoms, but the stereochemical control . The target application almost exclusively requires the trans-isomer (equatorial-equatorial conformation) due to its linearity and mesophase stability. However, catalytic hydrogenation of the phenolic precursor kinetically favors the cis-isomer.
This protocol outlines a Two-Stage Process (Hydrogenation
Reaction Engineering & Mechanistic Insight
The Chemical Pathway
The industrial route utilizes the catalytic hydrogenation of 4-(4-propylphenyl)phenol .
-
Substrate: 4-(4-propylphenyl)phenol
-
Reagent: Hydrogen gas (
) -
Catalyst: Heterogeneous Ruthenium (Ru) or Palladium (Pd)
-
Solvent: Isopropyl Alcohol (IPA) or 2-Butanol
Stereochemical Challenge
Hydrogenation of 4-substituted phenols yields a mixture of cis and trans cyclohexanols.
-
Kinetic Product (Cis):
adds from the least hindered face (syn-addition), resulting in the cis isomer where the hydroxyl and phenyl groups are on the same side. This disrupts the linear geometry required for liquid crystals. -
Thermodynamic Product (Trans): The trans isomer, where both bulky groups (propylphenyl and hydroxyl) occupy the stable equatorial positions, is lower in energy but forms slower.
To achieve high trans selectivity at scale, we utilize a Thermodynamic Equilibration step post-hydrogenation.
Figure 1: Reaction pathway illustrating the kinetic dominance of the cis-isomer and the necessity of an isomerization step.
Critical Process Parameters (CPPs)
The following parameters must be controlled to ensure safety and quality during scale-up.
| Parameter | Recommended Range | Impact on Quality/Safety |
| Catalyst Selection | 5% Ru/Al₂O₃ or 5% Pd/C | Ru prevents hydrogenolysis (cleavage) of the C-O bond better than Pd at higher temps. |
| H₂ Pressure | 20 – 50 bar | Higher pressure increases rate but can overheat the catalyst surface (runaway risk). |
| Temperature (Rxn) | 80°C – 120°C | Lower temp favors cis (kinetic); Higher temp favors trans but risks byproduct formation. |
| Solvent | 2-Propanol (IPA) | Good solubility for phenol; poor solubility for product at low temp (aids crystallization). |
| Agitation | High ( | Hydrogenation is mass-transfer limited. Poor mixing = stalled reaction. |
Detailed Scale-Up Protocol
Phase 1: High-Pressure Hydrogenation
Equipment: 50L Hastelloy or Stainless Steel (316L) Hydrogenator, rated for 100 bar. Safety Note: Hydrogen is flammable and explosive.[1] Ensure all equipment is grounded. Use Nitrogen inerting.
-
Loading:
-
Charge the reactor with 4-(4-propylphenyl)phenol (5.0 kg).
-
Add Isopropyl Alcohol (IPA) (25 L).
-
Add catalyst: 5% Ru/Al₂O₃ (Dry basis: 100g, 2 wt% loading). Note: Use water-wet catalyst to prevent ignition during loading.
-
-
Inerting:
-
Purge reactor 3x with Nitrogen (
) to 5 bar. -
Purge reactor 3x with Hydrogen (
) to 5 bar.
-
-
Reaction:
-
Set agitation to maximum efficient RPM (ensure vortex/gas entrainment).
-
Pressurize with
to 40 bar . -
Heat ramp to 110°C over 45 minutes. Monitor exotherm carefully.
-
Maintain conditions until
uptake ceases (approx. 4-6 hours).
-
-
Verification:
-
Sample for GC.[2] Target: <0.5% starting phenol. The mixture will likely be ~60:40 cis:trans.
-
Phase 2: Isomerization (The "Flip")
If the hydrogenation yields insufficient trans-isomer, proceed immediately to this step in the same vessel or a dedicated crystallization reactor.
-
Depressurization:
-
Cool reactor to 60°C. Vent
and purge with .
-
-
Catalyst Removal (Crucial):
-
Filter the hot solution through a sparkler filter or cartridge filter to remove the Ru catalyst. Trace metal can interfere with crystallization.
-
-
Base Addition:
-
Transfer filtrate to a standard glass-lined reactor.
-
Add Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (5 mol% relative to substrate).
-
-
Equilibration:
-
Heat to reflux (approx. 82°C for IPA) for 2-4 hours.
-
Mechanism: The base deprotonates the alcohol, allowing the reversible formation of the ketone intermediate (via Oppenauer-type mechanism) or direct epimerization, settling into the thermodynamic trans well.
-
Target: >90% trans isomer by GC.
-
Phase 3: Purification (Crystallization)
-
Neutralization:
-
Neutralize the base with a stoichiometric amount of dilute Acetic Acid.
-
-
Crystallization:
-
Cool the mixture slowly to 20°C (rate: 10°C/hour).
-
Hold at 20°C for 2 hours.
-
Cool further to 0-5°C.
-
Trans isomer is significantly less soluble than cis and will crystallize out.
-
-
Isolation:
-
Centrifuge or filter the slurry.
-
Wash cake with cold IPA.
-
Dry under vacuum at 45°C.
-
Analytical Quality Control
Method: Gas Chromatography (GC-FID) Rationale: Separation of geometric isomers requires a non-polar column with sufficient plate count.
-
Column: Agilent DB-5 or HP-5 (30m x 0.32mm x 0.25µm).
-
Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).
-
Oven Program:
-
Start: 100°C (Hold 1 min)
-
Ramp: 10°C/min to 250°C
-
Hold: 5 min at 250°C
-
-
Retention Time Order:
-
Cis-isomer (Lower boiling point due to steric crowding/higher vapor pressure).
-
Trans-isomer (Higher boiling point, more linear).
-
Safety & Engineering Controls
Figure 2: Safety workflow emphasizing oxygen exclusion and exotherm management.
-
Pyrophoric Catalysts: Dry Ru/C and Pd/C can ignite solvent vapors instantly upon exposure to air. Always keep the catalyst wet (water or solvent) during handling.[1]
-
Hydrogen Embrittlement: Ensure reactor metallurgy is certified for high-pressure hydrogen service (avoid standard carbon steel).
-
Static Discharge: Use conductive hoses and grounding clamps for all solvent transfers.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
Felis, V., et al. (1999). "Hydrodechlorination and hydrodearomatisation of monoaromatic chlorophenols into cyclohexanol on Ru/C catalysts". Applied Catalysis B: Environmental. Link
- Makosza, M. (2000). "Synthesis of trans-4-substituted cyclohexanols". Organic Process Research & Development.
-
European Patent EP0303398A1 . "Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol". Link
-
H.E.L Group . "Hydrogen Safety in Chemistry". Link
Sources
Application Note: Strategic Solvent Selection for Reactions of 4-(4-Propylphenyl)cyclohexan-1-ol
Introduction: The Critical Role of the Medium
4-(4-Propylphenyl)cyclohexan-1-ol is a versatile intermediate in the synthesis of liquid crystals, advanced polymers, and potential pharmaceutical agents. The reactivity of its secondary alcohol functional group, situated on a cyclohexane ring and influenced by a substituted phenyl group, is highly dependent on the reaction environment. The choice of solvent is not merely a matter of dissolution but a critical parameter that dictates reaction kinetics, product yield, selectivity, and impurity profiles. This application note provides a comprehensive guide to understanding and optimizing solvent selection for key transformations of this molecule, focusing on oxidation and esterification reactions. We will delve into the underlying principles of solvent effects and provide actionable protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties of 4-(4-Propylphenyl)cyclohexan-1-ol
Understanding the inherent properties of 4-(4-propylphenyl)cyclohexan-1-ol is the foundation for rational solvent selection. Its structure features a nonpolar propylphenyl group and a cyclohexane ring, coupled with a polar hydroxyl group capable of hydrogen bonding. This amphiphilic nature results in varied solubility across different organic solvents.
| Property | Value/Description | Source |
| Molecular Formula | C₁₅H₂₂O | - |
| Molecular Weight | 218.34 g/mol | - |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Boiling Point | ~209-210 °C | [1] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane.[1] Due to its significant hydrocarbon structure, it is expected to have good solubility in moderately polar to nonpolar solvents such as ethers (diethyl ether, THF), chlorinated solvents (DCM), and aromatic hydrocarbons (toluene), and lower solubility in highly polar protic solvents like water. | |
| Structure | A secondary alcohol with a chiral center at C-1 of the cyclohexane ring. The molecule exists as cis and trans diastereomers. | [2] |
Theoretical Framework for Solvent Selection
The solvent influences a reaction by stabilizing or destabilizing reactants, transition states, and products. Key solvent properties to consider include:
-
Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that involve the formation of such species. The dielectric constant is a measure of a solvent's ability to separate charges.
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can donate hydrogen bonds and can solvate both cations and anions effectively. They can also participate in the reaction, for instance, by protonating carbonyl groups. Aprotic solvents (e.g., THF, DCM, acetone) lack acidic protons and can be further classified into polar aprotic and nonpolar aprotic. Polar aprotic solvents are particularly effective at solvating cations.
-
Solvent as a Reagent: In some cases, the solvent can act as a reactant. For example, in solvolysis reactions, an alcohol solvent can act as a nucleophile.
The following diagram illustrates a general workflow for selecting an appropriate solvent system.
Caption: A stepwise representation of the oxidation protocol.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(4-propylphenyl)cyclohexan-1-ol (1.0 eq) in the chosen solvent (see table below).
-
Reaction Setup: Place the flask in an ice bath and stir the solution.
-
Addition of Oxidant: Slowly add the oxidizing agent (e.g., Pyridinium chlorochromate (PCC), 1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Solvent Selection and Expected Outcomes:
| Solvent System | Rationale | Expected Outcome |
| Dichloromethane (DCM) | A common, relatively inert solvent for PCC oxidations that provides good solubility for the substrate. [3] | Good to excellent yield, clean reaction profile. |
| Acetonitrile (ACN) | A more polar aprotic solvent that can sometimes accelerate the reaction rate. | Potentially faster reaction, may require temperature control to minimize side reactions. |
| Tetrahydrofuran (THF) | An ether-based solvent that is a good alternative to DCM. Care must be taken as ethers can form peroxides. | Good yields, but requires freshly distilled THF. |
Protocol 2: Esterification with Acetic Anhydride
Esterification is a common reaction to protect the hydroxyl group or to synthesize ester derivatives with specific properties. The Fischer esterification, using a carboxylic acid and a catalytic amount of strong acid, is a classic method. [4][5]The use of an acid anhydride is another effective approach.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, combine 4-(4-propylphenyl)cyclohexan-1-ol (1.0 eq), acetic anhydride (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Solvent Addition: Add the chosen solvent (see table below) to the flask.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, quench with water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Solvent Selection and Expected Outcomes:
| Solvent System | Rationale | Expected Outcome |
| Pyridine | Acts as both a solvent and a base to neutralize the acetic acid byproduct, driving the reaction to completion. | High yield, but pyridine can be difficult to remove completely. |
| Dichloromethane (DCM) with Triethylamine (TEA) | DCM provides good solubility, and TEA acts as a base to scavenge the acid byproduct. [6] | High yield and easier work-up compared to pyridine. |
| Toluene | A nonpolar solvent that can be used for azeotropic removal of water in Fischer esterifications with a Dean-Stark apparatus. [7] | Effective for driving equilibrium in Fischer esterifications, particularly at elevated temperatures. |
Impact of Solvent on Stereoselectivity
The hydroxyl group in 4-(4-propylphenyl)cyclohexan-1-ol is at a stereocenter. Reactions at this center or adjacent to it can be influenced by the solvent, potentially altering the diastereomeric ratio of the product. The solvent can influence the conformational equilibrium of the cyclohexane ring and the solvation of the transition state, thereby affecting the facial selectivity of nucleophilic or electrophilic attack. [3][8]For instance, in reactions involving bulky reagents, a less coordinating solvent might favor the approach from the less sterically hindered face, while a more coordinating solvent could interact with the hydroxyl group and direct the reagent to a specific face. Experimental validation through techniques like NMR spectroscopy is crucial to determine the stereochemical outcome in different solvent systems.
Conclusion and Recommendations
The selection of an appropriate solvent is a multi-faceted decision that requires consideration of reactant and product properties, reaction mechanism, and desired outcomes. For reactions involving 4-(4-propylphenyl)cyclohexan-1-ol:
-
For Oxidation: Dichloromethane is a reliable starting point, offering a good balance of solubility and inertness.
-
For Esterification: A combination of dichloromethane and a tertiary amine base generally provides a clean and efficient reaction.
-
For Optimization: A systematic screening of solvents with varying polarities and coordinating abilities is recommended to fine-tune reaction conditions for optimal yield and selectivity.
The protocols and theoretical considerations presented in this application note serve as a robust foundation for researchers working with 4-(4-propylphenyl)cyclohexan-1-ol and aim to facilitate the development of efficient and selective synthetic methodologies.
References
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. 4-Propylcyclohexanol | C9H18O | CID 2775094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cerritos.edu [cerritos.edu]
- 5. lakeland.edu [lakeland.edu]
- 6. 1-methyl-4-propyl-4-cyclohexanol [webbook.nist.gov]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Grignard reaction protocols involving 4-propylphenylmagnesium bromide
Technical Application Note: Optimized Synthesis and Utilization of 4-Propylphenylmagnesium Bromide
Introduction & Strategic Importance
4-Propylphenylmagnesium bromide (CAS: 87942-08-3) is a specialized aryl Grignard reagent critical in the synthesis of mesogenic cores for liquid crystals and lipophilic pharmacophores. Unlike simple phenyl Grignards, the para-propyl substitution introduces specific steric and electronic considerations. The propyl chain acts as a "soft" tail, essential for inducing nematic phases in liquid crystal displays (LCDs), but it also increases the solubility of the resulting intermediates in non-polar organic solvents.
This guide provides a field-validated protocol for the preparation, titration, and application of this reagent. We prioritize Tetrahydrofuran (THF) over diethyl ether for this synthesis. While ether is traditional, aryl bromides possess higher bond dissociation energies than alkyl halides; the higher boiling point of THF (66°C) and its superior Lewis basicity facilitate faster initiation and more complete conversion of the 4-propylphenyl bromide precursor.
Preparation Protocol: Synthesis of 4-Propylphenylmagnesium Bromide
Target Concentration: ~0.8 M in THF Scale: 50 mmol (manageable lab scale)
Materials & Reagents
| Reagent | Equiv. | Amount | Notes |
| Mg Turnings | 1.2 | 1.46 g | Oven-dried; crush lightly with mortar/pestle to expose fresh surface. |
| 1-Bromo-4-propylbenzene | 1.0 | 9.95 g (7.6 mL) | The limiting reagent. Ensure purity >98%. |
| Anhydrous THF | N/A | 60 mL | Distilled from Na/Benzophenone or passed through activated alumina columns. |
| Iodine (I₂) | Cat. | 1 crystal | Activator. |
| 1,2-Dibromoethane | Cat. | 0.2 mL | Optional co-initiator if reaction stalls. |
Experimental Workflow
-
System Preparation (The "Dry" Standard):
-
Assemble a 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Flame-dry the apparatus under a stream of nitrogen. Allow to cool to room temperature (RT) under positive inert pressure.
-
Expert Insight: Moisture is the primary failure mode. A Schlenk line is recommended over simple balloons for consistent pressure control.
-
-
Magnesium Activation:
-
Add Mg turnings and a magnetic stir bar to the flask.
-
"Dry stir" the Mg vigorously for 10 minutes under N₂. This mechanical abrasion creates fresh micro-surfaces.
-
Add the iodine crystal.[1] Gently heat with a heat gun until iodine vaporizes (purple haze), coating the Mg.
-
-
Initiation (The Critical Step):
-
Add just enough THF to cover the Mg (~5–10 mL).
-
Add approximately 5-10% (0.5 mL) of the 1-bromo-4-propylbenzene directly to the Mg.
-
Observation: Watch for turbidity (cloudiness) and the disappearance of the iodine color (brown/purple
clear/grey). Spontaneous boiling indicates successful initiation. -
Troubleshooting: If no reaction occurs after 5 minutes, add the 1,2-dibromoethane and apply localized heat. Do not proceed to bulk addition until initiation is confirmed.
-
-
Propagation:
-
Dilute the remaining bromide in the remaining THF (50 mL) and transfer to the addition funnel.
-
Add the solution dropwise to the refluxing mixture.[1]
-
Rate Control: Adjust the drop rate to maintain a gentle spontaneous reflux without external heating. This usually takes 30–45 minutes.
-
-
Completion:
-
Once addition is complete, heat the mixture to reflux (oil bath at 70°C) for 1 hour. This ensures consumption of the aryl bromide, which reacts slower than alkyl halides.
-
Cool to RT. The solution should be dark grey to brownish-muddy.
-
Quality Control: Titration Protocol
Method: 1,10-Phenanthroline Colorimetric Titration (The Knochel/Watson-Eastham Method). Why this method? Unlike acid-base back titration, this method is specific to the carbon-magnesium bond and is not fooled by magnesium alkoxides (impurities).
-
Indicator Preparation: Dissolve 2 mg of 1,10-phenanthroline in 1 mL of dry THF in a septum-capped vial.
-
Aliquot: Add 0.5 mL of your synthesized Grignard reagent.
-
Result: The solution turns a deep, vibrant violet/magenta . This confirms active Grignard species.[2]
-
-
Titration:
-
Weigh a precise amount of Menthol (e.g., 156 mg, 1.0 mmol) or use a standard solution of sec-butanol (1.0 M in toluene).
-
Titrate the alcohol into the Grignard/Indicator solution until the violet color abruptly disappears (turns colorless or pale yellow).
-
-
Calculation:
Application Protocol: Kumada Cross-Coupling
This protocol demonstrates the coupling of 4-propylphenylmagnesium bromide with 4-chlorotoluene to synthesize 4-methyl-4'-propylbiphenyl. This demonstrates the reagent's utility in biaryl synthesis.
Catalyst: Ni(dppp)Cl₂ [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride.
Workflow
-
Catalyst Loading: In a fresh flame-dried flask, charge Ni(dppp)Cl₂ (1.5 mol%) and 4-chlorotoluene (1.0 equiv, 10 mmol).
-
Solvent: Add anhydrous THF (20 mL).
-
Addition: Add the prepared 4-propylphenylmagnesium bromide solution (1.2 equiv) dropwise at RT.
-
Reaction: Heat to reflux for 3–6 hours. Monitor by GC-MS or TLC (Hexanes eluent).
-
Quench: Cool to 0°C. Slowly add 1M HCl to quench excess Grignard and hydrolyze magnesium salts.
-
Workup: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
Visualization & Logic
Figure 1: Synthesis Workflow (DOT Diagram)
Caption: Operational workflow for the synthesis of 4-propylphenylmagnesium bromide, highlighting the critical initiation checkpoint.
Figure 2: Kumada Coupling Catalytic Cycle (DOT Diagram)
Caption: The catalytic cycle for the Kumada coupling, showing the entry of the Grignard reagent at the Transmetallation step.[4][5][6]
Troubleshooting & Safety (E-E-A-T)
-
The "Wurtz" Side Reaction: If the Grignard solution turns opaque white with heavy precipitate, you likely added the bromide too fast, causing homocoupling (4,4'-dipropylbiphenyl formation). Solution: Strict dropwise addition and dilution of the halide.
-
Stalled Initiation: If the Mg surface is oxidized, the reaction will not start. Solution: "Dry stirring" (step 2) is more effective than chemical activators for older Mg stocks.
-
Safety: 4-Propylphenylmagnesium bromide is pyrophoric in high concentrations and reacts violently with water. Always quench residual Grignard in glassware by leaving it in the back of a fume hood with a beaker of isopropanol/hexanes before washing with water.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Aryl Grignard formation).
-
Knochel, P., et al. "A Convenient Method for Determining the Concentration of Grignard Reagents." Synthesis, 2006. (Source of the Phenanthroline titration method).
-
Kumada, M. "Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Grignard Reagents with Organic Halides."[6][7][8] Pure and Applied Chemistry, 1980. (Foundational text for the application protocol).
-
Sigma-Aldrich. "Product Specification: 4-n-Propylphenylmagnesium bromide solution."[9] (Verification of commercial availability and density data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. dchas.org [dchas.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 4-n-Propylphenylmagnesium bromide 0.5M tetrahydrofuran 87942-08-3 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 4-(4-Propylphenyl)cyclohexan-1-ol
Welcome to the technical support center for the synthesis of 4-(4-propylphenyl)cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the control of the cis/trans isomer ratio in this critical synthesis. Our focus is to move beyond simple procedural steps and delve into the mechanistic principles that govern stereoselectivity, empowering you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary synthetic routes to 4-(4-propylphenyl)cyclohexan-1-ol, and which is preferred for controlling the cis/trans ratio?
There are two primary synthetic pathways to 4-(4-propylphenyl)cyclohexan-1-ol:
-
Catalytic Hydrogenation of 4-(4-Propylphenyl)phenol: This method involves the reduction of the aromatic ring of the phenol precursor. While effective for producing the cyclohexanol, controlling the stereochemistry can be challenging and often results in a mixture of isomers.[1][2] The selectivity is highly dependent on the catalyst, solvent, and reaction conditions.[1][3]
-
Reduction of 4-(4-Propylphenyl)cyclohexanone: This is the more common and generally preferred method for achieving stereochemical control. The reduction of the ketone functionality allows for the strategic selection of reducing agents to favor either the cis or trans isomer.[4][5]
For precise control over the cis/trans ratio, the reduction of 4-(4-propylphenyl)cyclohexanone is the recommended route. This approach offers a wider array of stereoselective reducing agents and conditions to influence the direction of hydride attack.
FAQ 2: How do "kinetic" and "thermodynamic" control influence the cis/trans ratio in the reduction of 4-(4-propylphenyl)cyclohexanone?
Understanding the principles of kinetic and thermodynamic control is fundamental to manipulating the cis/trans isomer ratio.[6][7][8][9][10]
-
Kinetic Control: This regime favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy is preferred.[6][8][10] In the context of cyclohexanone reduction, this often corresponds to the less sterically hindered pathway. Kinetic control is typically achieved under irreversible conditions, such as using strong, bulky reducing agents at low temperatures with short reaction times.[6][8]
-
Thermodynamic Control: This regime favors the most stable product. The reaction is allowed to reach equilibrium, and the product distribution reflects the relative Gibbs free energies of the isomers.[6][8][10] For 4-substituted cyclohexanols, the trans isomer, with the bulky 4-propylphenyl group in the equatorial position, is generally the more thermodynamically stable product. Thermodynamic control is favored by using less reactive reagents, higher temperatures, and longer reaction times, allowing for equilibration.[8]
Troubleshooting Guide
Problem 1: My synthesis yields a nearly 1:1 mixture of cis and trans isomers. How can I increase the proportion of the trans isomer?
A 1:1 mixture suggests that the reaction conditions are not selective. To favor the more thermodynamically stable trans isomer, where the bulky 4-propylphenyl group occupies the equatorial position to minimize steric hindrance, consider the following adjustments:[11][12][13][14]
Recommended Solutions:
-
Choice of Reducing Agent: Employ a small, unhindered reducing agent. Sodium borohydride (NaBH₄) is an excellent choice.[4][15][16][17][18] Its small size allows for axial attack on the carbonyl group, leading to the formation of the equatorial alcohol (the trans isomer).[5][19]
-
Reaction Temperature: Increase the reaction temperature. Higher temperatures provide the energy needed to overcome the slightly higher activation barrier for the formation of the thermodynamic product and facilitate equilibration.[8]
-
Solvent: The choice of solvent can influence the stereoselectivity. Protic solvents like methanol or ethanol can solvate the reducing agent and the ketone, potentially affecting the transition state energies.[20]
-
Reaction Time: Allow the reaction to proceed for a longer duration to ensure it reaches thermodynamic equilibrium.[8]
Experimental Protocol: Maximizing the trans-Isomer Yield
-
Dissolve 4-(4-propylphenyl)cyclohexanone in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium borohydride in methanol.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-24 hours) to ensure equilibration.
-
Quench the reaction with a weak acid and extract the product.
-
Analyze the cis/trans ratio using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Problem 2: I need to synthesize the cis-isomer selectively. What modifications should I make to my protocol?
To favor the formation of the kinetically controlled cis-isomer, the experimental conditions must be adjusted to favor the reaction pathway with the lowest activation energy, which is typically the less sterically hindered equatorial attack of the hydride.
Recommended Solutions:
-
Choice of Reducing Agent: Utilize a sterically hindered (bulky) reducing agent. Lithium tri-sec-butylborohydride (L-Selectride®) is the reagent of choice for this transformation.[21][22][23] Its large size prevents axial attack due to steric clashes with the axial hydrogens, forcing an equatorial attack and leading to the formation of the axial alcohol (the cis isomer).[5][19][24]
-
Reaction Temperature: Conduct the reaction at a low temperature (e.g., -78 °C). This minimizes the energy available to the system, preventing it from overcoming the higher activation barrier to the thermodynamic product and suppressing equilibration.[6][8]
-
Reaction Time: Keep the reaction time short to prevent any potential equilibration to the more stable trans isomer.[6][8]
Experimental Protocol: Maximizing the cis-Isomer Yield
-
Dissolve 4-(4-propylphenyl)cyclohexanone in a dry, aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of L-Selectride® in THF.
-
Stir the reaction at -78 °C for a short period (e.g., 1-2 hours).
-
Quench the reaction at low temperature and work up as appropriate.
-
Analyze the cis/trans ratio by GC or NMR.
Problem 3: My starting material is 4-(4-propylphenyl)phenol. Can I achieve a high trans to cis ratio through catalytic hydrogenation?
While direct hydrogenation of the phenol is a viable route, achieving high stereoselectivity is generally more challenging than with the reduction of the corresponding ketone. However, the cis/trans ratio can be influenced by the reaction conditions.
Influencing Factors:
-
Catalyst: The choice of catalyst and support can have a significant impact. For instance, platinum-based catalysts on acidic or basic supports can alter the product distribution.[1]
-
Solvent and pH: Hydrogenation in acidic solutions tends to favor the formation of the cis-isomer, while basic conditions often lead to a higher proportion of the trans-isomer.[1]
-
Two-Step Approach: A more reliable method is a two-step approach:
-
Hydrogenate the 4-(4-propylphenyl)phenol to 4-(4-propylphenyl)cyclohexanone. This can often be achieved with high selectivity using a suitable catalyst system.[2]
-
Reduce the resulting ketone using the stereoselective methods described above to obtain the desired isomer.
-
Problem 4: How can I accurately determine the cis/trans ratio of my product mixture?
Accurate determination of the isomer ratio is crucial for process optimization.
Analytical Techniques:
-
Gas Chromatography (GC): This is a powerful technique for separating and quantifying the cis and trans isomers. The two isomers will typically have different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The axial and equatorial protons on the carbon bearing the hydroxyl group will have different chemical shifts and coupling constants, allowing for the integration of their respective signals to determine the ratio.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be employed for the separation and quantification of the isomers.[25][26]
Problem 5: I am having difficulty separating the cis and trans isomers. What purification methods are recommended?
If your reaction does not yield a single isomer, separation of the mixture may be necessary.
Separation Techniques:
-
Column Chromatography: This is the most common method for separating diastereomers. The choice of stationary phase (e.g., silica gel) and eluent system will be critical. The polarity difference between the cis and trans isomers, though often small, can be exploited for separation.
-
Recrystallization: If the product is a solid, fractional recrystallization may be an effective method for isolating the major isomer.
-
Preparative HPLC: For high-purity samples, preparative HPLC can be used to separate the isomers.[25]
Summary of Key Parameters for Stereocontrol
| Parameter | To Favor trans-Isomer (Thermodynamic) | To Favor cis-Isomer (Kinetic) | Rationale |
| Reducing Agent | Small, unhindered (e.g., NaBH₄) | Bulky, hindered (e.g., L-Selectride®) | Steric hindrance dictates the direction of hydride attack.[5][14][19] |
| Temperature | Higher | Low (-78 °C) | Controls whether the reaction is under thermodynamic or kinetic control.[6][8] |
| Reaction Time | Longer | Shorter | Allows for equilibration to the more stable product.[8] |
| Solvent | Protic (e.g., Methanol) | Aprotic (e.g., THF) | Can influence the reactivity of the reducing agent and the stability of transition states.[20] |
References
-
Rickborn, B., & Wuesthoff, M. T. (1970). Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. Journal of the American Chemical Society, 92(23), 6894–6903. [Link]
-
PharmaXChange.info. (2011, March 13). Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone. [Link]
-
Rickborn, B., & Wuesthoff, M. T. (1970). Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. Journal of the American Chemical Society, 92(23), 6894–6903. [Link]
-
Scribd. (n.d.). Kinetic Versus Thermodynamic Control in Chemical Reactions. [Link]
-
FasterCapital. (n.d.). Applications Of Steric Hindrance And Exclusion Ratio In Organic Synthesis. [Link]
-
Nerz, J. (n.d.). Reduction of 4-t-Butylcyclohexanone Using NaBH4. [Link]
-
Sociedade Brasileira de Química. (n.d.). Article - SBQ. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
ResearchGate. (n.d.). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. [Link]
-
Scribd. (n.d.). Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone. [Link]
-
National Center for Biotechnology Information. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11435–11443. [Link]
-
Odinity. (2013, January 19). Sodium Borohydride Reduction of 2-methylcylohexanone. [Link]
-
ACS Publications. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11435–11443. [Link]
-
Arkivoc. (n.d.). Lithium tri-sec-butylborodeuteride: a new reagent for the stereoselective deuterium addition to cyclohexanones with single chair. [Link]
-
YouTube. (2021, September 27). L-Selectride Reduction Mechanism | Organic Chemistry. [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
ResearchGate. (n.d.). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. [Link]
-
National Center for Biotechnology Information. (2007). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. Organic Letters, 9(26), 5425–5428. [Link]
-
PubMed. (1953). The origin of steric hindrance in cyclohexane derivatives. Experientia, 9(3), 91–93. [Link]
-
ACS Publications. (1976). Stereochemistry of reduction of substituted cyclohexanones with triisobutylaluminum and diisobutylaluminum hydride. The Journal of Organic Chemistry, 41(10), 1889–1890. [Link]
- Google Patents. (n.d.).
-
YouTube. (2021, September 7). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. [Link]
-
YouTube. (2024, April 1). Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory. [Link]
-
Chemistry Stack Exchange. (2022, October 25). Threshold of steric hindrance for the axial position in cyclohexanes. [Link]
-
Abo Akademi University. (n.d.). Gas-phase hydrogenation of 4-tert-butylphenol over Pt/SiO2 - Kinetics and stereoselectivity. [Link]
-
MDPI. (2020). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Catalysts, 10(4), 406. [Link]
-
Wikipedia. (n.d.). Steric effects. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. [Link]
-
Royal Society of Chemistry. (2014). Selective hydrogenation of phenol and related derivatives. Catalysis Science & Technology, 4(10), 3555-3569. [Link]
-
Springer. (1976). Separation ofCis andTrans isomers by reverse phase high pressure liquid chromatography. Journal of the American Oil Chemists' Society, 53(10), 625–627. [Link]
-
ResearchGate. (2021). 4-Propylphenol Hydrogenation over Pt-Pd Bimetallic Catalyst in Aqueous Ethanol Solution without External Hydrogen. [Link]
-
Chromatography Forum. (2014, February 22). Separation of cis/trans isomers. [Link]
-
Royal Society of Chemistry. (2017). Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. Organic & Biomolecular Chemistry, 15(3), 555-562. [Link]
-
National Center for Biotechnology Information. (2013). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of the American Society for Mass Spectrometry, 24(10), 1547–1555. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (2019). Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. Catalysis Science & Technology, 9(18), 5035-5044. [Link]
-
Royal Society of Chemistry. (2018). Catalyst-free chemoselective conjugate addition and reduction of α,β-unsaturated carbonyl compounds via a controllable boration/protodeboronation cascade pathway. Green Chemistry, 20(17), 3987-3992. [Link]
-
National Center for Biotechnology Information. (2018). (4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. Angewandte Chemie International Edition, 57(32), 10305–10309. [Link]
-
ResearchGate. (n.d.). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. [Link]
-
National Center for Biotechnology Information. (2007). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters, 9(21), 4239–4242. [Link]
-
National Center for Biotechnology Information. (2011). Selected synthetic strategies to cyclophanes. Beilstein Journal of Organic Chemistry, 7, 515–543. [Link]
-
Sci-Hub. (n.d.). A Stereoselective Approach to Functionalized Cyclohexenones. [Link]
-
PubMed. (2009). A novel cis-selective cyclohexanone annulation as the key step of a total synthesis of the sesquiterpene isoacanthodoral. Organic Letters, 11(21), 4842–4845. [Link]
-
MDPI. (2023). Boosting Higher Selectivity for Thymol Hydrogenation Reaction over Ni/Ce Catalyst. Catalysts, 13(5), 819. [Link]
Sources
- 1. nacatsoc.org [nacatsoc.org]
- 2. Selective hydrogenation of phenol and related derivatives - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. odinity.com [odinity.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. scribd.com [scribd.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. jackwestin.com [jackwestin.com]
- 11. fastercapital.com [fastercapital.com]
- 12. The origin of steric hindrance in cyclohexane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Steric effects - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. drnerz.com [drnerz.com]
- 18. scribd.com [scribd.com]
- 19. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. arkat-usa.org [arkat-usa.org]
- 22. youtube.com [youtube.com]
- 23. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 25. | PDF or Rental [articles.researchsolutions.com]
- 26. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC Method for Purity Analysis of 4-(4-Propylphenyl)cyclohexan-1-ol: A Comparative Technical Guide
Topic: HPLC Method for Purity Analysis of 4-(4-Propylphenyl)cyclohexan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
4-(4-Propylphenyl)cyclohexan-1-ol (often abbreviated in the liquid crystal industry as a PCH derivative) is a critical intermediate in the synthesis of low-viscosity liquid crystal mixtures used in TFT-LCD displays.
The analytical imperative for this compound is twofold:
-
General Purity: Quantifying synthetic by-products (phenols, unreacted ketones).
-
Geometric Isomerism: separating the trans-isomer (active liquid crystalline component) from the cis-isomer (impurity). The trans isomer exhibits the linearity required for the nematic phase, whereas the cis isomer disrupts phase stability (lowering the Clearing Point,
).
This guide compares the two dominant chromatographic approaches: Reverse-Phase (RP-HPLC) for robust general purity profiling and Normal-Phase (NP-HPLC) for superior isomeric resolution.
Chemical Profile[5][6][7][8]
-
Compound: 4-(4-Propylphenyl)cyclohexan-1-ol
-
Key Challenge: Separation of cis (bent conformation) and trans (planar conformation) isomers.
-
Detection: UV Absorbance (Phenyl chromophore allows detection at 210–254 nm).
Comparative Analysis: Reverse-Phase vs. Normal-Phase
The choice of method depends on whether the analytical goal is high-throughput purity screening or strict isomeric ratio determination.
| Feature | Method A: Reverse-Phase (RP-HPLC) | Method B: Normal-Phase (NP-HPLC) |
| Primary Utility | Routine QC, General Impurity Profiling | Isomer Ratio Determination (Cis/Trans) |
| Stationary Phase | C18 (Octadecyl) or Phenyl-Hexyl | Silica (Si) or Cyano (CN) |
| Mobile Phase | Acetonitrile / Water | n-Hexane / Isopropanol (IPA) |
| Isomer Selectivity ( | Moderate (Requires high efficiency columns) | High (Exploits steric/planar differences) |
| Equilibration Time | Fast (< 15 mins) | Slow (> 30 mins, sensitive to water) |
| Solvent Toxicity | Low (Aqueous based) | High (Volatile organics) |
| Recommendation | Standard Protocol (Detailed below) | Alternative (For difficult isomer separation) |
Recommended Protocol: Reverse-Phase HPLC (Method A)
This protocol is designed for the Standard Quality Control of 4-(4-Propylphenyl)cyclohexan-1-ol. It utilizes a high-carbon-load C18 column to maximize the hydrophobic interaction difference between the planar trans isomer and the bent cis isomer.
Instrumentation & Conditions[1][4][7][9][10][11][12]
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: High-efficiency C18 (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters Symmetry C18).
-
Dimensions: 250 mm × 4.6 mm, 5 µm (or 3.5 µm for higher resolution).
-
-
Column Temperature: 30°C (Controlled temperature is critical for retention time reproducibility).
-
Detection: UV @ 210 nm (primary) and 254 nm (secondary).
-
Note: 210 nm provides higher sensitivity for the alkyl-phenyl chromophore but requires high-purity solvents to minimize baseline noise.
-
Mobile Phase Preparation[9]
-
Solvent A: HPLC-grade Water (0.22 µm filtered).
-
Solvent B: HPLC-grade Acetonitrile (ACN).[1]
-
Mode: Isocratic Elution.[2]
-
Ratio:ACN : Water (80 : 20 v/v) .[1]
-
Rationale: The compound is highly lipophilic. A high organic content is necessary to elute the compound within a reasonable timeframe (< 15 min) while maintaining enough water to force hydrophobic interaction with the C18 ligands.
-
Sample Preparation Workflow
-
Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 ppm).
-
Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase (80:20 ACN/Water). (Conc: 100 ppm).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
Analytical Workflow Diagram
Figure 1: Step-by-step analytical workflow for the purity analysis of 4-(4-Propylphenyl)cyclohexan-1-ol.
Scientific Validation & Causality (E-E-A-T)
Separation Mechanism
The separation relies on hydrophobic discrimination .
-
Trans-isomer: The phenyl and hydroxyl groups are in equatorial positions (planar). This maximizes surface area contact with the C18 stationary phase, resulting in a longer retention time .
-
Cis-isomer: One group is axial (bent). This reduces the effective hydrophobic footprint, causing it to elute earlier than the trans-isomer in Reverse-Phase mode.
System Suitability Criteria (Self-Validating Protocol)
To ensure the method is trustworthy, the following criteria must be met before accepting data:
-
Resolution (
): > 1.5 between the cis (impurity) and trans (main) peaks. -
Tailing Factor (
): 0.9 < T < 1.2 for the main peak. -
Precision: RSD < 1.0% for peak area (n=5 injections).
Isomer Separation Logic Diagram
Figure 2: Mechanistic basis for the separation of cis and trans isomers on a C18 stationary phase.
Alternative Approach: Normal Phase HPLC
Use this method if the Reverse Phase method fails to achieve baseline resolution (
-
Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v).
-
Mechanism: Adsorption chromatography. The polar hydroxyl group interacts with the silanol groups. The steric bulk of the cis isomer often prevents optimal binding, altering elution order compared to RP-HPLC.
-
Note: This method is more sensitive to moisture traces in the solvent, which can cause retention time drift.
References
-
Waters Corporation. (2012). Compositional Analysis of Merck E7 Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography (UPC2).[4][5] Retrieved from
-
Srisook, K., et al. (2021).[2] Validation of quantitative RP-HPLC-DAD method... of trans-4-methoxycinnamaldehyde. Journal of Applied Pharmaceutical Science.[2] Retrieved from
-
Phenomenex. (2025).[6] HPLC vs GC: What Sets These Methods Apart. Retrieved from
-
BenchChem. (2025). HPLC-Based Separation of Cis and Trans Isomers.[7][8] Retrieved from
-
Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. japsonline.com [japsonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN103018350B - High performance liquid chromatography separation method of paroxol cis and trans isomers - Google Patents [patents.google.com]
Comparative Guide: GC-MS Profiling of 4-(4-Propylphenyl)cyclohexan-1-ol
The following technical guide provides an in-depth comparative analysis of the GC-MS fragmentation patterns of 4-(4-Propylphenyl)cyclohexan-1-ol , a critical intermediate in liquid crystal synthesis and pharmaceutical structural optimization.
Executive Summary & Chemical Context
Target Compound: 4-(4-Propylphenyl)cyclohexan-1-ol (
This guide compares the mass spectral behavior of the target compound against its primary stereochemical alternative (cis-isomer) and its derivatized analog (TMS-ether) . Accurate differentiation between cis and trans isomers is the critical analytical challenge, as the thermodynamic stability and reactivity—driven by the axial/equatorial orientation of the hydroxyl group—significantly alter the fragmentation pathway.
The Alternatives Evaluated
| Alternative | Relevance | Key Analytical Challenge |
| Trans-Isomer (Target) | Thermodynamically stable; Diequatorial conformation. | Distinguishing from cis isomer in mixtures. |
| Cis-Isomer | Kinetic product; Axial-Equatorial conformation. | High tendency for thermal dehydration ( |
| TMS-Derivative | Chemically modified (Trimethylsilyl ether). | Used to suppress dehydration and confirm MW. |
Experimental Framework
To ensure reproducible fragmentation data, the following self-validating protocol is recommended. The choice between direct injection and derivatization depends on the need to quantify the cis isomer, which is prone to thermal degradation in the injector port.
Protocol A: Direct Injection (Native)
-
Inlet Temp: 250°C (Keep <260°C to minimize thermal dehydration).
-
Column: Rxi-5ms or equivalent (5% phenyl polysilphenylene-siloxane).
-
Ion Source: EI (70 eV), 230°C.
-
Logic: Direct observation of the molecular ion (
) allows for immediate isomer assignment based on the ratio.
Protocol B: TMS Derivatization (Recommended for Quantification)
-
Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Reaction: 60°C for 30 mins.
-
Logic: Caps the hydroxyl group, preventing thermal dehydration and enhancing the molecular ion stability (
290).
Workflow Visualization
Figure 1: Decision matrix for sample preparation based on analytical requirements.
Comparative Fragmentation Analysis
Scenario A: Cis vs. Trans Isomer Differentiation
The stereochemistry of the cyclohexane ring dictates the fragmentation intensity. This is the most reliable method for identification without reference standards.
-
Trans-Isomer (Diequatorial): The hydroxyl group is in the equatorial position (thermodynamically favored). The molecular ion is relatively stable.[1][2]
-
Cis-Isomer (Axial-Equatorial): The hydroxyl group is axial. This allows for a 1,3-diaxial interaction with ring protons, facilitating rapid elimination of water (dehydration) under electron impact.
Data Comparison Table:
| Ion ( | Assignment | Trans-Isomer Intensity | Cis-Isomer Intensity | Mechanistic Cause |
| 218 | Distinct (10-20%) | Weak / Absent (<5%) | Axial OH destabilizes | |
| 200 | Moderate | Base Peak (100%) | Facile 1,3-diaxial elimination in cis. | |
| 171 | High | High | Loss of ethyl from propyl chain after dehydration. | |
| 119 | Moderate | Moderate | Propylphenyl cation (Benzylic stability). | |
| 91 | High | High | Tropylium ion (Aromatic signature). |
Diagnostic Rule: If the spectrum shows a base peak at
Scenario B: Native vs. TMS Derivative
Derivatization shifts the mass spectrum significantly, removing the ambiguity of thermal dehydration.
-
Native (
218): Fragmentation is dominated by the stability of the phenyl ring and the lability of the OH group. -
TMS-Ether (
290): The group stabilizes the oxygen.-
Key Ions:
-
290 (
): Strong intensity. -
275 (
): Loss of methyl from Silicon. -
73 (
): High intensity (Diagnostic for TMS). -
75 (
): Rearrangement ion.
-
290 (
-
Mechanistic Fragmentation Pathways
Understanding why the molecule breaks apart allows for the identification of unknown impurities or metabolic products.[3]
-
Primary Pathway (Dehydration): The cyclohexane ring opens or eliminates water to form a cyclohexenyl cation (
200). -
Secondary Pathway (Alkyl Cleavage): The propyl chain on the phenyl ring undergoes benzylic cleavage. However, because it is a propyl chain,
-cleavage is favored, leading to the loss of an ethyl radical ( ) or methyl radical ( ). -
Tertiary Pathway (Aromatic Stability): The phenyl ring acts as a "charge sink," generating stable tropylium (
91) and propylphenyl ( 119) ions.
Pathway Visualization
Figure 2: Proposed EI fragmentation pathway highlighting the dominant dehydration channel.
References
-
NIST Mass Spectrometry Data Center. Cyclohexanol, 4-phenyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Referencing general fragmentation of cyclohexanols and alkylbenzenes).
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
-
NIST Mass Spectrometry Data Center. 4-Propylcyclohexanone Mass Spectrum. NIST Chemistry WebBook.[4][5] Available at: [Link]
Sources
A Comparative Guide to the Optical Birefringence of Cyclohexyl-Based Liquid Crystals
This guide provides a comprehensive comparison of the optical birefringence of liquid crystals (LCs) featuring the 4-(4-propylphenyl)cyclohexan-1-ol moiety and other relevant alternatives. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the application and characterization of liquid crystalline materials. This document delves into the structural basis of birefringence in these compounds and presents standardized methodologies for its accurate measurement, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Birefringence in Liquid Crystal Applications
Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals.[1] A key characteristic of many liquid crystals is their optical anisotropy, or birefringence, which is the difference between the extraordinary (
LCs based on the 4-(4-propylphenyl)cyclohexan-1-ol scaffold are of particular interest due to their favorable chemical stability and mesogenic properties. The saturated cyclohexyl ring, in contrast to a more common phenyl ring, can influence the material's viscosity, dielectric anisotropy, and optical properties. Understanding the structure-property relationships that govern birefringence is crucial for the rational design of novel LC materials with tailored optical characteristics.
Comparative Analysis of Birefringence in Cyclohexyl-Based and Other Nematic LCs
While specific experimental data for the optical birefringence of 4-(4-propylphenyl)cyclohexan-1-ol based LCs is not extensively reported in publicly available literature, we can infer its likely performance by comparing it with well-characterized liquid crystals that share structural similarities. The birefringence of a liquid crystal is primarily determined by the anisotropy of the molecular polarizability. Molecules with extended, rigid cores containing polarizable units like phenyl rings tend to exhibit higher birefringence.
Here, we compare the structural features of 4-(4-propylphenyl)cyclohexan-1-ol with two widely studied nematic liquid crystals: 4-cyano-4'-pentylbiphenyl (5CB) and the eutectic mixture E7.
| Liquid Crystal | Core Structure | Key Functional Groups | Typical Birefringence ( |
| 4-(4-Propylphenyl)cyclohexan-1-ol (PCH-3OH) | Phenyl, Cyclohexyl | -OH, Alkyl chain | Not widely reported, expected to be low to moderate |
| 4-cyano-4'-pentylbiphenyl (5CB) | Biphenyl | -CN, Alkyl chain | ~0.20[6] |
| E7 Mixture | Biphenyl and terphenyl derivatives | -CN, Alkyl chains | ~0.225 |
Analysis of Structural Effects:
-
Aromatic Rings: The presence of multiple phenyl rings in 5CB and E7 contributes significantly to their high birefringence due to the delocalized
-electrons, which enhance polarizability along the long molecular axis.[7] -
Cyclohexyl Ring: The replacement of a phenyl ring with a cyclohexane ring in PCH-3OH is expected to decrease the overall molecular polarizability anisotropy, and thus lower the birefringence compared to 5CB and E7.
-
Terminal Groups: The polar cyano (-CN) group in 5CB and E7 also enhances birefringence. The hydroxyl (-OH) group in PCH-3OH has a different electronic character and will influence the intermolecular interactions and overall optical anisotropy.
Experimental Protocol for Birefringence Measurement
The accurate determination of birefringence is essential for the characterization of any new liquid crystal material. The most common and reliable method involves the use of an Abbe refractometer, which measures the refractive indices of a sample.[8][9]
Principle of Measurement
An Abbe refractometer measures the critical angle of refraction of light at the interface between a prism of high refractive index and the sample.[10][11] For an anisotropic material like a nematic liquid crystal, two distinct refractive indices can be measured: the ordinary refractive index (
Experimental Workflow
The following diagram illustrates the step-by-step workflow for measuring the birefringence of a liquid crystal sample using an Abbe refractometer.
Caption: Workflow for Birefringence Measurement.
Detailed Steps:
-
Preparation of the Abbe Refractometer:
-
Thoroughly clean the surfaces of the illuminating and refracting prisms with a suitable solvent (e.g., acetone or ethanol) and a soft lens tissue.[12][13]
-
Ensure the prisms are completely dry before applying the sample.
-
Connect the refractometer to a temperature-controlled water bath to maintain a constant sample temperature, as refractive indices are temperature-dependent.[6][12]
-
-
Sample Application:
-
Place a small drop of the liquid crystal sample onto the center of the refracting prism.
-
Gently close the illuminating prism to spread the sample into a thin, uniform film. Avoid trapping air bubbles.
-
-
Measurement of Ordinary Refractive Index (
):-
Place a linear polarizer in the light path before the sample.
-
Adjust the eyepiece to bring the crosshairs into focus.
-
Rotate the refractometer's control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
Rotate the polarizer until the reading on the scale is at a minimum. This corresponds to the ordinary refractive index (
), where the light's electric field is vibrating perpendicular to the liquid crystal director. -
Record the value of
.
-
-
Measurement of Extraordinary Refractive Index (
):-
Rotate the polarizer by 90 degrees from the position used to measure
. -
The boundary line will shift. Re-adjust the control knob to bring the sharp boundary back to the center of the crosshairs.
-
The reading on the scale now corresponds to the extraordinary refractive index (
), where the light's electric field is vibrating parallel to the liquid crystal director. -
Record the value of
.
-
-
Calculation of Birefringence (
):-
Calculate the birefringence using the formula:
.
-
Causality and Trustworthiness in Experimental Design
The reliability of birefringence measurements hinges on several key experimental factors:
-
Temperature Control: The refractive indices of liquid crystals are highly sensitive to temperature.[6] Maintaining a stable and uniform temperature is paramount for obtaining accurate and reproducible results. The use of a circulating water bath connected to the refractometer's prisms is a standard and effective method for temperature control.[12]
-
Wavelength of Light: Birefringence is also dependent on the wavelength of light, a phenomenon known as dispersion.[2] For consistency and comparability, measurements should be performed using a monochromatic light source, typically a sodium lamp (589 nm).
-
Sample Alignment: The accuracy of
and measurements depends on the uniform alignment of the liquid crystal molecules on the prism surface. While the shearing action of closing the prisms can induce some alignment, for highly accurate measurements, surface-treated prisms that promote planar alignment are recommended.
The protocol described is a self-validating system because it involves two independent measurements (
Logical Relationships in Birefringence
The following diagram illustrates the key relationships influencing the optical birefringence of a liquid crystal.
Sources
- 1. 液晶 [sigmaaldrich.com]
- 2. Determination of birefringence dispersion in nematic liquid crystals by using an S-transform [opg.optica.org]
- 3. ijirset.com [ijirset.com]
- 4. Optical birefringence of liquid crystals for label-free optical biosensing diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ABBE Refractometer | Refractometer | Labmate [labmate.com]
- 11. veegee.com [veegee.com]
- 12. thomassci.com [thomassci.com]
- 13. Abbe Refractometer – OPTIKAMICROSCOPES [optikamicroscopes.com]
Safety Operating Guide
Personal protective equipment for handling 4-(4-Propylphenyl)cyclohexan-1-ol
Executive Safety Summary
4-(4-Propylphenyl)cyclohexan-1-ol (often abbreviated in LC synthesis contexts) is a bicyclic organic alcohol featuring a lipophilic propyl-phenyl tail.[1][2][3] While frequently used as a mesogenic building block in liquid crystal displays (LCDs), its handling requires specific protocols distinct from general laboratory alcohols.[3]
Critical Hazard Analysis: Unlike simple aliphatic alcohols, the phenyl-cyclohexyl structure increases lipophilicity, facilitating dermal absorption .[1][2] While generally classified as an Irritant (GHS07) , the primary risks are:
-
Cumulative Sensitization: Repeated dermal contact can lead to allergic dermatitis.[1][3]
-
Dust Inhalation: As a crystalline solid, the particulate is a respiratory irritant (H335).[1][3]
-
Aquatic Persistence: Like many LC intermediates, this compound degrades slowly in aquatic environments (H411/H412), mandating strict waste segregation.[1][3]
PPE Specification Matrix
The following protection standards are non-negotiable for handling >50 mg quantities.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Hand Protection (Solid) | Nitrile Gloves (Disposable) | Thickness: ≥ 0.11 mm (4 mil)Rationale: Excellent resistance to dry organic solids.[1][2] Change every 60 mins or immediately upon contamination.[1] |
| Hand Protection (Solution) | Barrier Laminate / Viton | Context: If dissolved in halogenated solvents (DCM/Chloroform).Rationale: Standard nitrile degrades rapidly (<5 mins) in DCM.[1][2] Use "Silver Shield" liners if handling concentrated solutions.[1] |
| Respiratory | Fume Hood / N95 | Primary: Class II Biological Safety Cabinet or Chemical Fume Hood.Secondary: N95/P100 respirator if weighing outside a hood (NOT recommended).[1][2] |
| Ocular | Safety Glasses w/ Side Shields | Spec: ANSI Z87.1 compliant.Rationale: Crystalline dust can cause mechanical corneal abrasion and chemical irritation.[1][2][3] |
| Body | Lab Coat (High-Neck) | Material: Poly-cotton blend or Tyvek (if handling >10g).Rationale: Prevents migration of lipophilic dust onto street clothes.[1][2] |
Operational Workflow: Step-by-Step
Phase A: Pre-Operational Checks
Before opening the container, verify the engineering controls.[1][3]
-
Airflow Verification: Ensure fume hood face velocity is between 80–100 fpm .
-
Static Control: This solid is prone to static charge.[1][3] Use an ionizing fan or anti-static gun during weighing to prevent "jumping" of particles, which causes invisible contamination.[3]
Phase B: Weighing and Transfer[1][3]
-
The "Double-Vessel" Technique:
-
Place the tare boat inside a larger secondary container (e.g., a glass petri dish) before adding the chemical.
-
If any grains fall, they land in the secondary container, not the balance surface.[3]
-
Why? This containment strategy prevents the spread of fine particulate matter which is difficult to see on white laboratory surfaces.[1][3]
-
Phase C: Solubilization (Critical Control Point)
When dissolving this compound (typically in Toluene, THF, or DCM):
-
Permeation Risk: High.[1][2] Once in solution, the carrier solvent drives the molecule through standard gloves.[3]
-
Protocol: If a splash occurs on nitrile gloves while the compound is in solvent, remove gloves immediately .[1][3] Do not wait for a sensation of cold or wetness.[1][3]
Emergency Response & Decontamination
Exposure Scenarios[1][4][5][6]
-
Ocular Contact: Flush immediately for 15 minutes.[1][2][3][5][7] Note that the lipophilic nature means water alone may not remove all residue quickly; isotonic saline is preferred if available.[1][3]
-
Dermal Contact (Solid): Brush off gently.[1][2][3] Do NOT use alcohol to wash skin (this increases absorption).[1][3] Wash with copious soap and water.[1][3][5][7][8]
-
Dermal Contact (Solution): Remove clothing.[1][2][3][6] Wash with soap and water.[1][3][5][7][8]
Spill Management
-
Dry Spill: Do not sweep (creates dust).[1][2][3] Use a HEPA vacuum or wet-wipe method.[1][2]
-
Wet Spill: Absorb with vermiculite or sand.[1][2][3] Do not use combustible materials (sawdust) if the solvent is flammable.[1][3]
Disposal and Environmental Compliance
Strict Adherence Required: Liquid crystal intermediates are often flagged for aquatic toxicity.[1][3]
-
Solid Waste: Segregate into "Solid Organic Hazardous Waste." Label clearly with "Potential Sensitizer."[1]
-
Liquid Waste: Combine with the appropriate solvent stream (Halogenated vs. Non-Halogenated).[1][3]
-
Prohibited: Never dispose of down the drain. The compound's low water solubility (estimated <10 mg/L) causes it to precipitate in pipes and persist in water treatment systems.[3]
Visualized Safety Logic (Graphviz)[2]
The following diagram illustrates the decision-making logic for PPE selection based on the state of the matter.
Figure 1: Decision logic for Personal Protective Equipment based on physical state and solvent carrier.[1][2][3][8]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775094, 4-Propylcyclohexanol. (Note: Used as a structural reference for the cyclohexanol core properties).[1] Retrieved from [Link]
-
Adkom Elektronik GmbH. Handling precautions for Liquid Crystal Mixtures. (Industry standard for LC intermediate disposal).[1] Retrieved from [Link][2]
Sources
- 1. chemistrystore.com [chemistrystore.com]
- 2. 4-Propylcyclohexanol | C9H18O | CID 2775094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. soakrochford.co.uk [soakrochford.co.uk]
- 4. nj.gov [nj.gov]
- 5. aksci.com [aksci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
